molecular formula C12H9NO5S B8812979 Phenyl 4-nitrobenzenesulfonate CAS No. 32337-46-5

Phenyl 4-nitrobenzenesulfonate

Cat. No.: B8812979
CAS No.: 32337-46-5
M. Wt: 279.27 g/mol
InChI Key: MVDNOADISFLEHS-UHFFFAOYSA-N
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Description

Phenyl 4-nitrobenzenesulfonate (CAS 32337-46-5) is an organic compound with the molecular formula C12H9NO5S and a molecular weight of 279.27 g/mol . This reagent serves as a valuable building block and reactant in diverse scientific research applications. It is characterized by a density of 1.432 g/cm³ and a high boiling point of 456.7°C at 760 mmHg, with a flash point of 230°C . In research, phenyl 4-nitrobenzenesulfonate has proven useful in kinetic studies investigating the properties of micellar solutions. It reacts with bromide ions in mixed single-chain-gemini micellar systems, and the reaction kinetics can provide evidence for morphological transitions in the micelles, such as sphere-to-rod changes . Furthermore, sulfonate esters like this compound are important in coordination chemistry. In the presence of metal ions such as copper(II), the compound can undergo a homolytic cleavage of the oxygen-nitrogen (O-N) bond. This reaction generates a 4-nitrobenzenesulfonate anion and a reactive organic species that can coordinate to the metal center, forming novel complexes with potential biological activity . This makes it a compound of interest for developing new pharmacophores and studying metal-catalyzed reactions. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32337-46-5

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

phenyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C12H9NO5S/c14-13(15)10-6-8-12(9-7-10)19(16,17)18-11-4-2-1-3-5-11/h1-9H

InChI Key

MVDNOADISFLEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Phenyl 4-Nitrobenzenesulfonate (CAS 14338-36-6): A Strategic Nosylate Reagent in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, the strategic selection of leaving groups dictates the success of complex nucleophilic substitutions. Phenyl 4-nitrobenzenesulfonate (CAS 14338-36-6), commonly referred to as a phenyl nosylate, serves as a highly reactive aryl sulfonate ester. Driven by the profound electron-withdrawing nature of the para-nitro group, the nosylate anion acts as an exceptionally stable leaving group. This technical guide explores the physicochemical properties, mechanistic causality, and self-validating synthetic protocols of Phenyl 4-nitrobenzenesulfonate, detailing its critical role in the development of novel active pharmaceutical ingredients (APIs) and chemosensors.

Physicochemical Profiling & Spectroscopic Signatures

Understanding the baseline physical and spectroscopic properties of Phenyl 4-nitrobenzenesulfonate is critical for reaction monitoring and product validation. The strong electron-withdrawing effect of the nitro group not only impacts reactivity but also provides distinct spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical & Spectroscopic Profile of Phenyl 4-Nitrobenzenesulfonate

PropertyValue / Description
CAS Number 14338-36-6
Molecular Formula C₁₂H₉NO₅S
Molecular Weight 279.27 g/mol
Appearance Pale yellow solid[1]
Melting Point 145–161 °C (varies by crystalline form/purity)[2]
IR (ATR, cm⁻¹) 3108, 1524 (NO₂), 1349 (NO₂), 1194 (SO₂), 1141 (SO₂)[1]
¹H NMR (270 MHz, CDCl₃) δ = 8.37 (d, J = 8.9 Hz, 2H), 8.03 (d, J = 8.9 Hz, 2H), 7.37−7.29 (m, 3H), 6.99 (dd, J = 8.1, 2.2 Hz, 2H)[1]

The "Nosylate Advantage": Mechanistic Causality in Organic Synthesis

The utility of Phenyl 4-nitrobenzenesulfonate stems from the intrinsic stability of the 4-nitrobenzenesulfonate (nosylate) anion once displaced.

Causality of Reactivity: In nucleophilic substitution (


) reactions, the reaction rate is inversely proportional to the basicity of the leaving group. The inclusion of the strongly electron-withdrawing nitro (

) group at the para position of the benzenesulfonate ring drastically lowers the LUMO energy of the S-O

orbital. Through both inductive and resonance effects, the nitro group delocalizes the negative charge of the expelled nosylate anion. Consequently, 4-nitrobenzenesulfonic acid has a significantly lower

(~ -3.2) compared to standard

-toluenesulfonic acid (

~ -2.8). This stereoelectronic effect makes the nosylate an inherently superior leaving group compared to standard tosylates or mesylates, enabling substitutions with weaker nucleophiles or at sterically hindered centers.

Table 2: Comparative Leaving Group Reactivity (Conceptual Solvolysis Rates)

Leaving GroupConjugate Acid

Relative Reactivity (

)
Mesylate (-OMs)-1.91
Tosylate (-OTs)-2.8~1.5 - 2
Nosylate (-ONs) -3.2 ~10 - 20
Triflate (-OTf)-14.0~10⁴

Synthetic Methodologies & Self-Validating Protocols

While advanced methods, such as 1, have been developed to synthesize aryl sulfonate esters under mild conditions[1], the classical nucleophilic acyl substitution remains the most scalable approach in drug development.

Protocol 1: Standard Laboratory Synthesis of Phenyl 4-nitrobenzenesulfonate

Objective: Synthesize Phenyl 4-nitrobenzenesulfonate via the esterification of phenol with 4-nitrobenzenesulfonyl chloride. Causality of Reagents: Triethylamine (TEA) is utilized as a non-nucleophilic base to neutralize the


 byproduct, driving the reaction forward and preventing the protonation of the phenol nucleophile. Dichloromethane (DCM) is chosen as an aprotic solvent to solubilize both the polar sulfonyl chloride and the organic phenol without participating in the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of phenol (1.0 equiv) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add 15.0 mmol of Triethylamine (TEA, 1.5 equiv). Cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Electrophile Addition: Dissolve 11.0 mmol of 4-nitrobenzenesulfonyl chloride (1.1 equiv) in 10 mL of DCM. Add this solution dropwise over 15 minutes to prevent localized heating and side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the phenol spot and the emergence of a highly UV-active spot (254 nm) indicates complete conversion.

  • Workup: Quench the reaction with 15 mL of saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validating Check (NMR): Dissolve a crude sample in

    
    . The appearance of a distinct AA'BB' spin system (two doublets at 
    
    
    
    8.37 and 8.03 ppm,
    
    
    Hz) definitively proves the incorporation of the nosylate group[1].

G Phenol Phenol Reaction Esterification Phenol->Reaction Sulfonyl 4-Nitrobenzenesulfonyl Chloride Sulfonyl->Reaction Base TEA / DCM Base->Reaction Product Phenyl 4-nitrobenzene- sulfonate Reaction->Product

Fig 1. Synthetic workflow for Phenyl 4-nitrobenzenesulfonate via esterification.

Applications in Advanced Drug Discovery

The nosylate scaffold is heavily utilized in medicinal chemistry to generate highly potent biological agents.

Antimicrobial & Antitubercular Agents

Phenyl 4-nitrobenzenesulfonate derivatives are critical intermediates in synthesizing 2 targeting MurC and MurD ligases, which are essential for bacterial cell wall biosynthesis[2]. Additionally,3 via hydrazone functionality has demonstrated potent antitubercular activity against the Mtb H37Rv strain[3].

Antifungal Therapeutics

In the pursuit of overcoming azole resistance, researchers have synthesized4 containing sulfonate scaffolds. These compounds exhibit broad-spectrum antifungal activity by impairing ergosterol biosynthesis and downregulating the ERG11 gene[4].

Fluorescent Chemodosimeters

Beyond therapeutics, the nosylate group is utilized in analytical chemistry. A5 based on anthraquinone nosylate leverages the specific fluoride-triggered deprotection of the nosylate group. This cleavage induces a naked-eye color change and a ratiometric fluorescence shift, enabling highly sensitive fluoride detection[5].

Protocol 2: Nosylate-Driven Displacement in API Synthesis

Objective: Utilize a nosylate intermediate to introduce a complex nucleophile into a drug scaffold. Causality: The nosylate group is chosen over a halide to avoid harsh halogenation conditions that might degrade sensitive functional groups on the API scaffold.

  • Activation: React the target alcohol scaffold with 4-nitrobenzenesulfonyl chloride in the presence of pyridine (acting as both solvent and base) at 0 °C.

  • Isolation: Precipitate the resulting nosylate intermediate using cold water, filter, and dry.

  • Substitution: Dissolve the nosylate intermediate in anhydrous DMF. Add the desired nucleophile (e.g., a secondary amine) and potassium carbonate (

    
    ).
    
  • Heating & Validation: Heat to 60 °C. Monitor via LC-MS. The mass shift corresponding to the loss of the nosylate anion (

    
     202) and the addition of the nucleophile confirms successful 
    
    
    
    displacement.

G Substrate Target Alcohol Nosylation Nosylation Substrate->Nosylation Intermediate Nosylate Intermediate Nosylation->Intermediate SN2 SN2 Displacement Intermediate->SN2 Nucleophile Nucleophile (Nu:⁻) Nucleophile->SN2 API Substituted API SN2->API

Fig 2. Nosylate-mediated SN2 pathway for advanced active pharmaceutical ingredients.

Conclusion

Phenyl 4-nitrobenzenesulfonate (CAS 14338-36-6) is far more than a simple ester; it is a highly engineered electrophilic hub. By leveraging the profound electron-withdrawing capacity of the para-nitro group, chemists can execute challenging nucleophilic substitutions with high fidelity. Whether utilized in the synthesis of novel antimicrobial agents, antifungal pyrazolecarbamides, or precision fluorescent chemodosimeters, the nosylate scaffold remains an indispensable tool in the modern drug development pipeline.

References

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  • Source: nih.gov (Molecules)
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  • Source: rsc.org (New Journal of Chemistry)

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Molecular structure and weight of phenyl p-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Phenyl p-Nitrobenzenesulfonate: Molecular Structure, Properties, and Applications in Drug Discovery

Executive Summary

Phenyl p-nitrobenzenesulfonate is a sulfonate ester of significant interest in organic synthesis and medicinal chemistry. Characterized by a phenyl group linked to a p-nitrophenyl moiety through a sulfonate ester bridge, this compound serves not as an end-product therapeutic but as a versatile intermediate and a key building block for more complex molecular architectures. Its utility is primarily derived from the electronic properties conferred by the p-nitrobenzenesulfonyl group, which renders the phenoxy moiety an excellent leaving group in nucleophilic substitution reactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of phenyl p-nitrobenzenesulfonate, with a particular focus on its strategic application in the field of drug development for researchers, scientists, and medicinal chemists.

Molecular Structure and Physicochemical Properties

Structural Elucidation

Phenyl p-nitrobenzenesulfonate, systematically named phenyl 4-nitrobenzene-1-sulfonate, is an aromatic sulfonate ester. Its structure is composed of three key functional components:

  • A phenyl group (C₆H₅) derived from phenol.

  • A p-nitrophenyl group where a nitro group (-NO₂) is substituted at the para (4) position of a benzene ring.

  • A sulfonate ester bridge (-O-SO₂-) that covalently links the phenyl and p-nitrophenyl groups.

The strong electron-withdrawing nature of both the sulfonyl group and the p-nitro group significantly influences the molecule's reactivity, particularly at the C-O-S linkage.

Caption: Molecular structure of phenyl p-nitrobenzenesulfonate.
Molecular Formula and Weight

The fundamental identifiers and calculated properties of phenyl p-nitrobenzenesulfonate are summarized below. As an isomer of phenyl m-nitrobenzenesulfonate, it shares the same molecular formula and weight.

PropertyValueSource
IUPAC Name Phenyl 4-nitrobenzenesulfonate-
Molecular Formula C₁₂H₉NO₅S-
Molecular Weight 279.27 g/mol Calculated
Monoisotopic Mass 279.02014 Da[1]
Appearance Colorless crystals[2]
Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and use in subsequent reactions.

PropertyValueSource
Melting Point 118.1-118.6 °C[2]
Solubility Soluble in methanol (for recrystallization), chloroform. Expected to be soluble in other polar organic solvents like acetone and pyridine.[2][3]

Synthesis and Reactivity

Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and common method for synthesizing phenyl p-nitrobenzenesulfonate is through the reaction of a phenol with p-nitrobenzenesulfonyl chloride.[2][4][5] This reaction proceeds via a nucleophilic attack of the phenoxide ion (generated in situ with a weak base) on the highly electrophilic sulfur atom of the sulfonyl chloride. The use of a non-nucleophilic base, such as triethylamine, is crucial to prevent competition with the phenol. Pyridine can serve as both the base and the solvent.

SynthesisWorkflow phenol Phenol reaction_mixture Reaction Mixture (Stir Overnight) phenol->reaction_mixture nosyl_cl p-Nitrobenzenesulfonyl Chloride nosyl_cl->reaction_mixture base Triethylamine (in Pyridine) base->reaction_mixture + workup Work-up (Extraction & Washing) reaction_mixture->workup purification Purification (Recrystallization) workup->purification product Phenyl p-Nitrobenzenesulfonate purification->product

Caption: General workflow for the synthesis of phenyl p-nitrobenzenesulfonate.
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of phenyl p-nitrobenzenesulfonate.[2]

Materials:

  • Phenol (1.0 eq)

  • p-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Triethylamine (1.0 eq)

  • Pyridine (solvent)

  • Chloroform

  • Dilute HCl

  • Methanol

Procedure:

  • A solution of phenol (e.g., 0.43 g, 4.5 mmol) and triethylamine (e.g., 0.45 g, 4.5 mmol) in pyridine (50 mL) is prepared in a round-bottom flask.

  • The solution is cooled in an ice/water bath.

  • p-Nitrobenzenesulfonyl chloride (e.g., 1.0 g, 4.5 mmol) is added in small portions with stirring.[2]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature to ensure completion.

  • The reaction mixture is then subjected to a standard work-up, which involves chloroform extraction.

  • The organic layer is washed with dilute acid (e.g., 1M HCl) to remove pyridine and excess triethylamine, followed by a water wash.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester.

  • The crude product is purified by recrystallization from a suitable solvent, such as methanol, to afford colorless crystals of phenyl p-nitrobenzenesulfonate.[2]

Reactivity Profile

The key to the synthetic utility of phenyl p-nitrobenzenesulfonate lies in the reactivity of the p-nitrobenzenesulfonyl group, often referred to as a "nosyl" group.

  • Excellent Leaving Group: The p-nitrobenzenesulfonate anion is a very stable species due to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate and further stabilization by the powerful electron-withdrawing nitro group. This makes the phenoxy group an excellent leaving group in nucleophilic substitution reactions.

  • Electrophilic Target: The sulfonyl group renders the ester highly electrophilic. It readily reacts with a wide range of weak nucleophiles, including amines, azides, and alcohols, to displace the phenoxide.[1] This predictable reactivity makes it a valuable intermediate for introducing the phenyl group or for further functionalization.

Role in Drug Development and Medicinal Chemistry

While not a therapeutic agent itself, phenyl p-nitrobenzenesulfonate and its structural motifs are highly relevant in the synthesis and design of biologically active molecules.

A Versatile Synthetic Intermediate

The primary role of this compound is as a stable, crystalline intermediate. Its well-defined reactivity allows for the controlled introduction of functional groups. For instance, the nitro group can be readily reduced to an amine using reagents like iron powder in acidic media or catalytic hydrogenation.[3] This resulting aminobenzenesulfonate scaffold opens up a new set of synthetic possibilities, such as the formation of amides or ureas, which are prevalent in many drug classes.

The Sulfonate Moiety in Bioactive Scaffolds

The core structure of an aromatic ring linked to another via a sulfonate ester is found in various classes of compounds being investigated for therapeutic properties.

  • Anticancer Agents: Researchers have developed N-phenyl ureidobenzenesulfonates (PUB-SOs), which are structurally related to phenyl p-nitrobenzenesulfonate, as a new class of anticancer agents that block cell cycle progression and induce DNA damage.[3] Similarly, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have demonstrated potent antimitotic and antitumor activity.[3]

  • Bioisosterism: In medicinal chemistry, the sulfonate group is recognized as a potential bioisostere for the sulfonamide group. Bioisosteres are functional groups that can be interchanged without drastically altering the biological activity of a molecule, but may improve its pharmacokinetic or pharmacodynamic properties. This principle has been successfully applied in the development of potent anticancer agents.

Safety, Handling, and Storage

Given the lack of a specific safety data sheet for phenyl p-nitrobenzenesulfonate, handling precautions should be based on its reactive precursor, p-nitrobenzenesulfonyl chloride, and related nitroaromatic compounds.

Hazard ConsiderationRecommended Precaution
Contact Hazard The precursor, p-nitrobenzenesulfonyl chloride, causes severe skin burns and eye damage.[6] Assume the product is a skin and eye irritant.
Inhalation Avoid breathing dust. Inhalation may cause respiratory tract irritation.
Personal Protective Equipment Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible.
Fire Hazard May emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) under fire conditions.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.

Conclusion

Phenyl p-nitrobenzenesulfonate is a synthetically valuable organic compound whose importance is defined by its molecular structure. The combination of a highly stable leaving group and multiple sites for further functionalization makes it a powerful tool for chemists. For professionals in drug development, understanding the synthesis, reactivity, and role of this compound and its related structures provides insight into the construction of complex molecular scaffolds with significant therapeutic potential, particularly in the fields of oncology and immunology. Its careful handling and application in multi-step syntheses will continue to be relevant in the discovery of novel bioactive agents.

References

  • Baum, J. C., et al. (1986). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Journal of Organic Chemistry, 51(2), 184-188.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14972829, 4-Phenyl-sulphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8740, 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Unknown. (n.d.). Phenol reaction.
  • Google Patents. (n.d.). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.
  • ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]

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  • Atanasova, T. P., et al. (2015). Crystal structure of 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate.
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Reactivity and Kinetic Profiling of Phenyl 4-Nitrobenzenesulfonates: A Comprehensive Guide for Synthetic and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl esters of 4-nitrobenzenesulfonic acid (commonly referred to as nosylates) represent a highly versatile class of electrophilic substrates. Characterized by their extreme sensitivity to nucleophilic attack, these compounds serve as foundational tools in physical organic chemistry for studying reaction mechanisms, as well as critical intermediates in the synthesis of advanced therapeutics and responsive chemical sensors. This whitepaper provides an in-depth technical analysis of their reactivity, detailing the causality behind their mechanistic pathways, self-validating experimental protocols, and their quantitative applications in modern drug development.

Structural Dynamics & Electrophilic Reactivity

The core utility of phenyl 4-nitrobenzenesulfonate lies in its finely tuned molecular architecture. The reactivity is governed by two synergistic structural features:

  • The Electrophilic Center: The sulfonyl (

    
    ) sulfur atom is highly electron-deficient. This electrophilicity is dramatically amplified by the strongly electron-withdrawing para-nitro group (
    
    
    
    ) on the benzene ring, which pulls electron density away from the sulfur center via both inductive (
    
    
    ) and resonance (
    
    
    ) effects 1[1].
  • The Leaving Group: The phenyl ester moiety acts as an exceptional leaving group. Upon cleavage of the S-O bond, the resulting phenoxide ion is stabilized by resonance, driving the thermodynamic favorability of the substitution reaction.

Mechanistic Framework: Bimolecular Nucleophilic Substitution ( )

Unlike nucleophilic acyl substitution at carbonyl carbons—which typically proceeds via a discrete tetrahedral addition-elimination intermediate—nucleophilic attack at the sulfonyl center generally follows a concerted bimolecular pathway (


) or involves a highly transient pentacoordinate trigonal bipyramidal transition state2[2].

Mechanism N1 Phenyl 4-Nitrobenzenesulfonate (Electrophilic Substrate) N3 Pentacoordinate Transition State N1->N3 Attack at S center N2 Nucleophile (Amine / OH⁻ / F⁻) N2->N3 Donates electron pair N4 S-O Bond Cleavage N3->N4 Concerted rearrangement N5 Sulfonamide / Sulfonate + Phenoxide N4->N5 Leaving group expelled

Caption: S_N2(S) mechanistic pathway for the nucleophilic substitution of sulfonate esters.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and reproducibility, experimental workflows involving these highly reactive esters must be meticulously controlled. Below are field-proven, step-by-step methodologies designed with built-in validation checkpoints.

Protocol A: Synthesis of Phenyl 4-Nitrobenzenesulfonate

Objective: Synthesize the ester while preventing premature hydrolysis of the highly reactive sulfonyl chloride precursor.

  • Reagent Preparation: Dissolve 1.0 equivalent of phenol in anhydrous dichloromethane (

    
    ). Causality: Anhydrous conditions are strictly required because the electrophilic sulfur atom is highly sensitive to moisture, which would lead to competitive hydrolysis yielding 4-nitrobenzenesulfonic acid 1[1].
    
  • Catalyst/Base Addition: Add 1.2 equivalents of triethylamine (TEA). Causality: TEA serves a dual purpose: it acts as a nucleophilic catalyst to activate the sulfonyl chloride and functions as an acid scavenger to neutralize the corrosive HCl byproduct, driving the equilibrium forward.

  • Substrate Addition: Cool the system to 0°C and add 1.0 equivalent of 4-nitrobenzenesulfonyl chloride dropwise.

  • Isolation: Wash the organic layer with cold 1M HCl, followed by brine, dry over

    
    , and concentrate under vacuum.
    
  • Self-Validation Checkpoint: The reaction's completion is validated in real-time by thin-layer chromatography (TLC). Post-isolation, the structural integrity is confirmed via

    
     NMR; the disappearance of the broad phenolic -OH peak and the downfield shift of the adjacent aromatic protons serve as an internal confirmation of successful sulfonyl transfer.
    
Protocol B: Kinetic Evaluation of Aminolysis

Objective: Determine the pseudo-first-order rate constants (


) for the reaction of the ester with various amines.

Protocol S1 1. Reagent Prep (Anhydrous Solvent) S2 2. Thermostated UV-Vis Cell S1->S2 S3 3. Substrate Injection (Excess Amine) S2->S3 S4 4. Monitor Absorbance (Track Phenoxide) S3->S4 S5 5. Kinetic Data Extraction S4->S5

Caption: Step-by-step experimental workflow for UV-Vis kinetic monitoring of aminolysis.

  • System Setup: Prepare a solution of the amine in anhydrous acetonitrile. Causality: Acetonitrile provides a polar aprotic environment that stabilizes the polar transition state without acting as a competing nucleophile.

  • Pseudo-First-Order Conditions: Ensure the amine concentration is at least 20-fold greater than the substrate concentration (

    
    ). Causality: This massive excess isolates the concentration dependence of the substrate, simplifying the complex bimolecular rate equation to a pseudo-first-order model (
    
    
    
    ).
  • Initiation & Monitoring: Inject a microliter aliquot of the substrate into a thermostated UV-Vis cuvette containing the amine solution. Monitor the appearance of the phenoxide leaving group at its characteristic

    
     (typically around 300-320 nm depending on substitution).
    
  • Self-Validation Checkpoint: The kinetic run is internally validated by monitoring the UV-Vis spectra for sharp isosbestic points. The presence of an isosbestic point guarantees that the substrate is converting directly to the product without the buildup of long-lived intermediates or parallel side reactions. If the isosbestic point drifts, the data is flagged for potential moisture contamination and discarded.

Quantitative Data Presentation

To provide a comparative baseline for researchers, the following tables summarize the kinetic reactivity trends and the biological efficacy of structurally related sulfonate esters.

Table 1: Kinetic Parameters for Aminolysis of Phenyl 4-Nitrobenzenesulfonate (Representative Trends)

NucleophileSolventTemp (°C)Relative Rate (

)
Mechanistic Implication
Primary Alkyl AmineAcetonitrile25.0Very Fast (

)
Minimal steric hindrance allows rapid

attack.
Secondary Alkyl AmineAcetonitrile25.0Fast (

)
Increased steric bulk slightly elevates transition state energy.
Aromatic Amine (Aniline)Acetonitrile25.0Slow (

)
Delocalization of the nitrogen lone pair reduces nucleophilicity.
Water (Hydrolysis)Aqueous Buffer25.0Very Slow (

)
Requires base catalysis or extended time; highlights the stability of the ester in neutral aqueous media.

Table 2: Biological Efficacy of Sulfonate-Linked Derivatives

Compound ClassTarget / ApplicationEfficacy / Limit of DetectionKey Structural FeatureReference
APJ Antagonist (Cmpd 10)Apelin Receptor

Trifluoromethoxy + Chloro substitution on the pyrimidine ring.3[3]
Anticancer Agent (Cmpds 7–12)A549 Cell Line

Hydrazone linkage coupled to a sulfonate ester core.4[4]
Ureidobenzenesulfonate Tubulin/DNAYields up to 78%N-phenyl urea motif combined with the sulfonate ester.5[5]
Fluoride Sensor (Resorufin nosylate)F⁻ Ion Detection

Fluoride-triggered deprotection of the nosylate group.

Advanced Applications in Drug Discovery & Chemical Sensing

The unique reactivity profile of phenyl 4-nitrobenzenesulfonates extends far beyond basic kinetic studies, serving as a critical mechanism in advanced applied sciences:

Reaction-Based Chemical Sensing

The nosylate group is frequently employed as a "built-in trigger" for the design of chemodosimeters. Because the S-O bond in these specific esters is highly susceptible to cleavage by the strongly nucleophilic fluoride ion (F⁻), researchers have successfully designed probes (such as resorufin nosylate) that remain non-fluorescent until exposed to fluoride. Upon nucleophilic attack, the nosylate group is cleaved, releasing the active fluorophore and providing a "naked-eye" colorimetric and ratiometric fluorescent response .

Pharmaceutical Development

In medicinal chemistry, the sulfonate ester linkage is utilized both as a reactive intermediate and a stable pharmacophore. For example, in the development of metabolically stable Apelin receptor antagonists for ovarian cancer, 4-nitrobenzenesulfonate esters are synthesized as highly reactive intermediates that undergo subsequent nucleophilic substitution to form stable thioether linkages 3[3]. Furthermore, novel substituted N-phenyl ureidobenzenesulfonate derivatives have been synthesized and evaluated for their ability to block cell cycle progression and induce DNA double-strand breaks, showcasing the structural versatility of the sulfonate scaffold in oncology 5[5].

Conclusion

The reactivity of phenyl 4-nitrobenzenesulfonates is defined by the intense electrophilicity of the sulfonyl core coupled with the thermodynamic stability of the phenoxide leaving group. By understanding the causality behind their


 mechanisms and employing self-validating experimental protocols, researchers can harness these compounds for highly precise kinetic studies, the synthesis of complex pharmaceutical agents, and the development of highly selective reaction-based sensors.

References

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  • Erdemir, S., et al.Reaction-based dual signaling of fluoride ions by resorufin sulfonates.
  • ACS Publications.Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists with Improved In Vivo Exposure and Efficacy in Ovarian Cancer. Journal of Medicinal Chemistry.
  • NIH / PMC.Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks.
  • ResearchGate.Sulfonamides linked to sulfonate esters via hydrazone functionality: Synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies.

Sources

Applications of phenyl 4-nitrobenzenesulfonate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Applications of Phenyl 4-Nitrobenzenesulfonate in Medicinal Chemistry

Executive Summary

Phenyl 4-nitrobenzenesulfonate (PNBS) represents a critical junction in medicinal chemistry, serving distinct roles from its alkyl counterparts (e.g., methyl 4-nitrobenzenesulfonate).[1] Unlike alkyl sulfonates, which are potent genotoxic alkylating agents, PNBS is chemically tuned to resist nucleophilic attack at the carbon center (


-O cleavage), directing reactivity instead toward the sulfur center (

-O cleavage) or serving as a stable, lipophilic scaffold.[1]

This guide details the application of PNBS as a privileged intermediate for non-alkylating antimitotic agents (PAB-SOs and PUB-SOs), a chemoselective sulfonylating agent , and a mechanistic probe for sulfonyl-transfer reactions.[1]

Part 1: Mechanistic Basis & Chemical Reactivity

The Stability-Reactivity Paradox

The utility of PNBS lies in its specific reactivity profile. The 4-nitro group strongly withdraws electrons from the sulfonyl center, increasing the electrophilicity of the sulfur atom. However, the phenoxy leaving group significantly alters the reaction pathway compared to alkyl esters.

  • Alkyl Nosylates (e.g., Methyl 4-nitrobenzenesulfonate):

    • Mechanism:

      
       attack at the 
      
      
      
      -carbon.
    • Outcome: Alkylation of DNA/Proteins (Genotoxic).

    • Role: Mutagen/Carcinogen (Avoid in drugs).

  • Aryl Nosylates (PNBS):

    • Mechanism: The

      
       hybridized phenyl carbon resists 
      
      
      
      attack. Nucleophiles attack the Sulfur atom (Sulfonylation) or the molecule remains inert, acting as a structural mimic of sulfonamides.
    • Outcome: Sulfonyl transfer or Tubulin binding (Non-genotoxic).[1]

    • Role: Drug Scaffold/Pro-drug.

Comparative Electrophilicity

PNBS is a "latent" sulfonylating agent. It is less reactive than 4-nitrobenzenesulfonyl chloride (Nosyl-Cl) due to the higher


 of the leaving group (Phenol 

vs

).[1] This allows PNBS to survive conditions that would hydrolyze the chloride, enabling its use in multi-step synthesis before activation or reduction.

Part 2: Applications in Drug Discovery

Synthesis of Non-Alkylating Antimitotics (PAB-SOs & PUB-SOs)

The most prominent application of PNBS is as the precursor to Phenyl Aminobenzenesulfonates (PAB-SOs) and Phenyl Ureidobenzenesulfonates (PUB-SOs) .[1] These compounds inhibit tubulin polymerization by binding to the colchicine site, arresting cells in the G2/M phase.

  • Mechanism of Action: The sulfonate bridge mimics the geometry of the combretastatin/colchicine pharmacophore but lacks the instability of the cis-stilbene bond.

  • Safety Profile: Unlike alkyl sulfonates, PNBS derivatives do not alkylate NBP (4-(4-nitrobenzyl)pyridine), confirming they are non-genotoxic [1].[1]

Chemoselective Sulfonylation

PNBS can be used to sulfonylate amines in the presence of alcohols. The phenoxide leaving group requires a stronger nucleophile (amine) or catalysis to be displaced, offering selectivity over the promiscuous sulfonyl chloride.

Mechanistic Probes (Hammett Correlations)

PNBS is used to study the transition state of sulfonyl transfer. By varying substituents on the phenyl ring (leaving group) and the nitro-ring (acyl portion), researchers generate Hammett plots (


 values) to distinguish between concerted 

-like mechanisms and stepwise addition-elimination pathways at the sulfur center [2].[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Phenyl 4-Nitrobenzenesulfonate

Rationale: This protocol uses a Schotten-Baumann type condition optimized for yield and purity, avoiding hydrolysis of the sensitive sulfonyl chloride.[1]

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • Phenol (1.0 eq)[1]

  • Triethylamine (

    
    , 1.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Preparation : Dissolve 4-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) in anhydrous DCM (200 mL) under an inert atmosphere (

    
    ). Chill to 0°C.
    
  • Addition : Add Phenol (9.4 g, 100 mmol) to the solution.

  • Activation : Add

    
     (21 mL, 150 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.
    
  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Work-up :

    • Wash with 1M HCl (2 x 100 mL) to remove excess amine.

    • Wash with 5%

      
       (2 x 100 mL) to remove unreacted phenol and sulfonyl acid byproducts.
      
    • Wash with Brine (100 mL).[1]

  • Purification : Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol to yield white/pale yellow crystals (Yield: 85-95%).[1]
    
Protocol B: Reduction to Phenyl 4-Aminobenzenesulfonate (PAB-SO)

Rationale: Selective reduction of the nitro group without cleaving the sulfonate ester is critical.[1] Iron/HCl is preferred over catalytic hydrogenation if halogen substituents are present on the rings.

Reagents:

  • Phenyl 4-nitrobenzenesulfonate (1.0 eq)[1]

  • Iron Powder (5.0 eq)[1]

  • HCl (conc., catalytic amount or 0.1 eq)[1]

  • Solvent: Ethanol/Water (10:1)[1]

Methodology:

  • Dissolve PNBS in EtOH/Water.

  • Add Iron powder and heat to reflux.

  • Add HCl dropwise. Stir vigorously at reflux for 1-2 hours.

  • Filtration : Filter hot through Celite to remove iron oxide sludge.

  • Isolation : Concentrate filtrate. Neutralize with saturated

    
     if necessary. Extract with EtOAc.
    
  • Product : Phenyl 4-aminobenzenesulfonate (PAB-SO) is obtained as a solid, ready for urea formation (PUB-SO synthesis).[1]

Part 4: Data Visualization & Logic

Quantitative Comparison: Alkyl vs. Aryl Sulfonates
FeatureMethyl 4-nitrobenzenesulfonatePhenyl 4-nitrobenzenesulfonate (PNBS)
Primary Electrophilic Site Carbon (

)
Sulfur (

)
Major Reaction Mechanism

(Alkylation)
Nucleophilic Substitution at Sulfur
NBP Alkylation Assay Positive (Purple color)Negative (No reaction) [1]
Genotoxicity High (Mutagenic)Low (Non-mutagenic scaffold)
Medicinal Use Reagent only (Toxic)Drug Scaffold / Pro-drug
Hydrolytic Stability Low (Hydrolyzes rapidly)High (Stable at physiological pH)
Synthetic Workflow Diagram (DOT)

G NosylCl 4-Nitrobenzenesulfonyl Chloride Step1 Esterification (Et3N, DCM) NosylCl->Step1 Phenol Phenol (Ar-OH) Phenol->Step1 PNBS Phenyl 4-nitrobenzenesulfonate (PNBS) Step2 Nitro Reduction (Fe/HCl or H2/Pd) PNBS->Step2 PABSO Phenyl 4-aminobenzenesulfonate (PAB-SO) Step3 Urea Formation (Isocyanates) PABSO->Step3 PUBSO Phenyl Ureidobenzenesulfonate (PUB-SO) Step1->PNBS Yield >85% Step2->PABSO Chemoselective Step3->PUBSO Antimitotic Agent

Caption: Synthetic pathway transforming Nosyl Chloride into bioactive PUB-SO antimitotics via the PNBS intermediate.[1][2]

Reactivity Divergence Diagram (DOT)

Reactivity PNBS Phenyl 4-nitrobenzenesulfonate Nu_C Nucleophile (DNA/Protein) Targeting Carbon? Path_Alk Alkyl C-O Cleavage (S_N2) PNBS->Path_Alk Path_Sulf Sulfonyl S-O Cleavage (Substitution) PNBS->Path_Sulf Nu_S Nucleophile (Amine/OH) Targeting Sulfur Out_Alk BLOCKED (Steric/Electronic Inhibition) Path_Alk->Out_Alk Out_Sulf Sulfonylation (Sulfonamide Formation) Path_Sulf->Out_Sulf

Caption: Mechanistic divergence showing the blockage of alkylation pathways in PNBS, ensuring non-genotoxicity.[1]

Part 5: Safety & Handling

  • Hazard Identification : While PNBS is less reactive than sulfonyl chlorides, it should still be treated as a potential sensitizer.[1]

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Disposal : Dispose of as hazardous organic waste containing sulfur and nitrogen. Do not mix with strong oxidizers.

References

  • Gagné-Boulet, F., et al. (2018).[1] "Preparation, characterization and biological evaluation of new N-phenyl ureidobenzenesulfonates (PUB-SOs) as potent antimitotic agents." European Journal of Medicinal Chemistry, 155, 681-694.[1] [1]

  • Baum, J. C., et al. (1990).[1] "Sulfonyl esters.[2][3][4] 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates." Canadian Journal of Chemistry, 68(8), 1450-1455.[1]

  • Fortin, S., et al. (2011).[1][5] "Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics." European Journal of Medicinal Chemistry, 46(11), 5327-5342.[1]

Sources

Methodological & Application

Protocol for synthesis of phenyl 4-nitrobenzenesulfonate from phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Phenyl 4-Nitrobenzenesulfonate from Phenol

Introduction & Application Scope

Phenyl 4-nitrobenzenesulfonate (often referred to as phenyl nosylate) is a critical intermediate in organic synthesis. It serves two primary functions in drug development and proteomic research:

  • Leaving Group Activation: The 4-nitrobenzenesulfonyl (nosyl) group is an excellent leaving group (approx.

    
     times more reactive than tosylates) due to the strong electron-withdrawing nature of the nitro group, facilitating subsequent nucleophilic substitution reactions.
    
  • Analytical Derivatization: It provides a crystalline derivative for the identification of phenols via melting point and X-ray crystallography.

This guide details a robust, high-yield protocol for synthesizing phenyl 4-nitrobenzenesulfonate via nucleophilic substitution at the sulfur center.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur. The reaction is typically catalyzed by a tertiary amine (Pyridine or Triethylamine).

Key Mechanistic Insight: Unlike carboxylic acid chlorides, sulfonyl chlorides react via a concerted


-like mechanism or an addition-elimination pathway depending on conditions. When pyridine is used, it acts as a nucleophilic catalyst , forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is more electrophilic than the parent sulfonyl chloride, accelerating the attack by the phenol nucleophile.

DOT Diagram: Reaction Pathway

ReactionMechanism NosylCl 4-Nitrobenzenesulfonyl Chloride Intermediate N-Sulfonylpyridinium Salt (Active Species) NosylCl->Intermediate Nucleophilic Attack Pyridine Pyridine (Catalyst/Base) Pyridine->Intermediate Product Phenyl 4-nitrobenzenesulfonate Intermediate->Product Phenol Attack & Elimination HCl_Salt Pyridine-HCl Intermediate->HCl_Salt Phenol Phenol (Nucleophile) Phenol->Product

Caption: Catalytic cycle showing the activation of nosyl chloride by pyridine to form the reactive N-sulfonylpyridinium salt.

Critical Materials & Safety Profile

Reagent Stoichiometry Table

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleCritical Attribute
Phenol 94.111.0SubstrateHygroscopic; handle in fume hood.
4-Nitrobenzenesulfonyl chloride 221.621.1 - 1.2ElectrophileMoisture Sensitive. Check color (should be yellow/beige, not white acid).
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (Water <50 ppm).
Triethylamine (Et3N) 101.191.2 - 1.5BaseAcid scavenger.
DMAP 122.170.05CatalystOptional: Accelerates sluggish reactions.

Safety Warning: 4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. It hydrolyzes to produce HCl. All operations must be performed in a functioning fume hood.

Experimental Protocol

Method A: Anhydrous Conditions (Standard High-Yield Protocol)

Best for: Small to medium scale, high purity requirements.

Step 1: Preparation

  • Flame-dry or oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar.

  • Cool to Room Temperature (RT) under a stream of Nitrogen or Argon.

Step 2: Solvation

  • Add Phenol (1.0 g, 10.6 mmol, 1.0 eq) to the flask.

  • Add Anhydrous DCM (20 mL). Stir until fully dissolved.

  • Add Triethylamine (1.77 mL, 12.7 mmol, 1.2 eq).

    • Note: The solution may warm slightly.

  • Cool the mixture to 0°C using an ice/water bath.

Step 3: Reaction

  • Dissolve 4-Nitrobenzenesulfonyl chloride (2.82 g, 12.7 mmol, 1.2 eq) in minimal DCM (5-10 mL) in a separate vial.

  • Add the sulfonyl chloride solution dropwise to the phenol mixture over 10 minutes.

    • Why: Dropwise addition prevents localized overheating and minimizes side reactions.

  • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature .

  • Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The phenol spot (lower Rf) should disappear; the sulfonate ester (higher Rf) will appear.

Step 4: Workup (Crucial for Purity)

  • Dilute the reaction mixture with DCM (30 mL).

  • Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL).

    • Purpose: Protonates and removes excess amine base (Et3N/Pyridine).

  • Wash 2 (Basic): Wash with Saturated Aqueous

    
     (2 x 20 mL).
    
    • Purpose: Hydrolyzes unreacted sulfonyl chloride and removes residual acidic byproducts.

  • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 20 mL).

  • Dry the organic layer over Anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 5: Purification

  • Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Filter crystals and dry under high vacuum.

Characterization & Expected Data

Product Properties Table

PropertyValue / Observation
Appearance White to light yellow/pink crystalline solid
Melting Point 116 – 120 °C (Lit. [1])
Yield 80 – 92% (Typical)
Rf Value ~0.62 (Hexane/EtOAc 4:[3]1)

Spectroscopic Validation (1H NMR, 300 MHz,


) 
  • 
     8.30 – 8.40 (m, 2H):  Protons ortho to the Nitro group (Deshielded).
    
  • 
     8.00 – 8.10 (m, 2H):  Protons ortho to the Sulfonyl group.
    
  • 
     7.20 – 7.45 (m, 5H):  Multiplet corresponding to the Phenyl ring protons.
    

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Reaction Complete? TLC Check TLC (Hex:EtOAc 4:1) Start->TLC Issue1 Phenol Spot Persists TLC->Issue1 Yes Issue2 Low Yield / Hydrolysis TLC->Issue2 No Product Action1 Add 0.1 eq DMAP or warm to 35°C Issue1->Action1 Action2 Check Nosyl-Cl Purity Ensure Anhydrous DCM Issue2->Action2

Caption: Decision tree for common synthetic issues.

  • Moisture Sensitivity: If the yield is low, the sulfonyl chloride likely hydrolyzed to 4-nitrobenzenesulfonic acid (water soluble, lost in workup). Ensure reagents are dry.

  • Color Changes: The reaction mixture may turn yellow/orange. This is normal and due to the formation of charge-transfer complexes or trace nitrophenols, which are removed during the basic wash.

  • Alternative Base: If Et3N is unavailable, Pyridine can be used as both solvent and base (Method B), but requires more rigorous acid washing during workup to remove the pyridine odor and residues.

References

  • Ngassa, F. N., et al. "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides." ResearchGate, 2025. Link

  • Thermo Scientific Chemicals. "4-Nitrobenzenesulfonic acid hydrate, 98%." Thermo Fisher Scientific. Link

  • BenchChem. "4-(4-Chlorobenzenesulfonyl)phenol Synthesis & Properties." BenchChem Application Notes. Link

  • Sigma-Aldrich. "Methyl 4-nitrobenzenesulfonate Product Sheet." MilliporeSigma. Link

Sources

Application Note: Optimized Methodologies for the Nosylation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonylation (nosylation) of phenols using 4-nitrobenzenesulfonyl chloride (p-NsCl) is a fundamental transformation in medicinal chemistry and organic synthesis[1]. The resulting phenyl 4-nitrobenzenesulfonates are highly valued as robust protecting groups, electrophilic coupling partners, and bioactive scaffolds[2]. This application note provides a comprehensive, self-validating guide to synthesizing these esters, detailing the mechanistic causality behind reagent selection and offering field-proven protocols for anhydrous, biphasic, and mechanochemical conditions.

Mechanistic Insights & Causality

The efficacy of p-NsCl stems from the strong electron-withdrawing effect of the para-nitro group, which significantly enhances the electrophilicity of the sulfonyl sulfur[1].

  • Nucleophilic Attack vs. Hydrolysis : While the heightened electrophilicity accelerates the desired nucleophilic attack by the phenolic oxygen, it simultaneously makes p-NsCl highly sensitive to moisture[3]. Consequently, controlling the microenvironment (e.g., using strictly anhydrous solvents or rapidly buffering aqueous interfaces) is critical to prevent competitive hydrolysis into 4-nitrobenzenesulfonic acid.

  • The Role of the Base : A base is mandatory to scavenge the stoichiometric hydrogen chloride (HCl) byproduct[3]. In homogeneous conditions, tertiary amines like triethylamine (Et₃N) or pyridine are utilized. Pyridine uniquely acts as a nucleophilic catalyst, forming a highly reactive transient sulfonylpyridinium intermediate that rapidly transfers the nosyl group to the phenol[3].

  • Thermal Control : The sulfonylation reaction is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the sulfonyl chloride and suppresses the formation of colored, polymeric byproducts[1].

Mechanism Phenol Phenol (Nucleophile) Intermediate Sulfonylammonium / Phenoxide Transient Complex Phenol->Intermediate Deprotonation NsCl 4-Nitrobenzenesulfonyl Chloride (Electrophile) NsCl->Intermediate Sulfonyl Transfer Base Base Catalyst (e.g., Et3N / Pyridine) Base->Intermediate Acid Scavenging Product Phenyl 4-Nitrobenzenesulfonate (Stable Ester) Intermediate->Product Cl- Elimination Byproduct Amine Hydrochloride (Salt Byproduct) Intermediate->Byproduct Precipitation

Figure 1: Mechanistic logic and intermediate formation during phenol nosylation.

Reaction Conditions & Quantitative Data

Selecting the appropriate reaction environment depends on the scale, substrate solubility, and green chemistry requirements. The table below summarizes the three primary methodological paradigms[4],[3],[5].

ParameterHomogeneous (Anhydrous)Biphasic (Schotten-Baumann)Mechanochemical (Ball Milling)
Solvent System Dichloromethane (DCM) or THFDCM / H₂O (Biphasic)None (Solvent-free)
Optimal Base Et₃N, Pyridine, or DIPEANaOH or K₂CO₃ (aq)K₂CO₃ (solid)
Temperature 0 °C → Room Temp0 °C → Room TempRoom Temp (Frictional heat)
Reaction Time 2 – 12 hours1 – 4 hours120 – 140 minutes
Typical Yield 80% – 95%75% – 90%80% – 88%
Primary Advantage High purity, precise stoichiometryHighly scalable, economicalGreen chemistry, zero solvent waste

Experimental Protocols

Protocol A: Homogeneous Anhydrous Sulfonylation

This is the standard laboratory-scale method, offering precise control over stoichiometry and high yields for structurally complex phenols[5].

Workflow Step1 1. Initialization Dry DCM + Phenol + Base Step2 2. Cooling Equilibrate to 0 °C Step1->Step2 Step3 3. Addition Dropwise p-NsCl Step2->Step3 Step4 4. Propagation Stir RT, Monitor TLC Step3->Step4 Step5 5. Quench Wash HCl & NaHCO3 Step4->Step5 Step6 6. Isolation Dry & Concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for anhydrous homogeneous sulfonylation.

Step-by-Step Procedure:

  • Initialization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 equiv.) and dissolve in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 equiv.). Causality: A 50% excess ensures complete scavenging of HCl, preventing acidic degradation of the product.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise via an addition funnel over 15 minutes. Causality: Dropwise addition mitigates the exothermic spike, preventing the formation of undesired sulfene intermediates.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

    • Self-Validation Cue: The solution will transition from clear to a cloudy, pale-yellow suspension as the triethylamine hydrochloride salt precipitates.

  • TLC Validation: Monitor reaction progress using Thin Layer Chromatography (Hexane/EtOAc 4:1). The product will appear as a new, UV-active spot with a higher

    
     value than the starting phenol[6].
    
  • Quench & Workup: Dilute the mixture with additional CH₂Cl₂. Wash sequentially with 1M aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid and remove hydrolyzed p-NsCl), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from Et₂O) or silica gel chromatography[6].

Protocol B: Biphasic Schotten-Baumann Sulfonylation

Ideal for scale-up, this method utilizes water as a heat sink and inexpensive inorganic bases[3].

Step-by-Step Procedure:

  • Dissolve the phenol (1.0 equiv.) in a 10% aqueous NaOH solution (1.5 equiv. of NaOH). Causality: This instantly generates the highly nucleophilic sodium phenoxide salt.

  • Cool the aqueous solution to 0 °C.

  • Dissolve p-NsCl (1.1 equiv.) in a water-immiscible solvent (e.g., CH₂Cl₂ or Toluene) and add it to the vigorously stirring aqueous layer.

  • Stir vigorously at room temperature for 1–4 hours. Causality: High shear stirring is required to maximize the interfacial surface area where the reaction occurs.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mechanochemical (Solvent-Free) Synthesis

A cutting-edge, sustainable approach utilizing ball-milling technology to eliminate hazardous solvents[4].

Step-by-Step Procedure:

  • Introduce the phenol (1.0 equiv.), p-NsCl (1.0 equiv.), and finely ground anhydrous K₂CO₃ (1.0 to 3.0 equiv.) into a PTFE milling jar[4].

  • Add a stainless steel milling ball (e.g.,

    
     = 1.5 cm)[4].
    
  • Mill the mixture at 30 Hz for 120–140 minutes at room temperature[4]. Causality: The kinetic energy of the milling ball provides the activation energy, while the solid-state environment forces intimate contact between the K₂CO₃, phenol, and p-NsCl without the need for solvation.

  • Extract the resulting solid mixture with a minimal amount of CH₂Cl₂, filter out the inorganic salts, and concentrate to yield the pure phenyl 4-nitrobenzenesulfonate[4].

Analytical Characterization & Verification

To ensure the trustworthiness of the synthesis, verify the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃) Signatures: The successful attachment of the 4-nitrobenzenesulfonyl group is definitively confirmed by the presence of two distinct, strongly deshielded doublets in the aromatic region, typically appearing around

    
     8.35–8.40 ppm and 
    
    
    
    8.00–8.15 ppm (each integrating to 2H,
    
    
    Hz), corresponding to the protons on the electron-poor nitrobenzene ring[2],[6].

References[2] Title: A NEW PREPARATIVE METHOD OF ARYL SULFONATE ESTERS BY USING CYCLIC ORGANOBISMUTH REAGENTS

Sources

Using phenyl 4-nitrobenzenesulfonate as a substrate for hydrolysis kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Kinetic Protocols for Sulfonate Ester Cleavage

Executive Summary

Phenyl 4-nitrobenzenesulfonate (PNS) serves as an exceptionally robust model substrate for investigating nucleophilic substitution reactions at the sulfonyl center. Understanding the hydrolysis kinetics of sulfonate esters is critical in drug development, where sulfonate leaving groups are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and in prodrug design. This application note details the mechanistic principles, experimental workflows, and self-validating protocols required to accurately determine the hydrolysis kinetics of PNS.

Mechanistic Rationale and Causality

Unlike carboxylate esters, which typically hydrolyze via a tetrahedral addition-elimination intermediate, sulfonate esters like PNS undergo hydrolysis through a concerted bimolecular nucleophilic substitution mechanism at the sulfur atom (


).

The choice of PNS as a kinetic substrate is highly deliberate:

  • Electrophilic Activation: The para-nitro group on the benzenesulfonate moiety acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This drastically increases the partial positive charge on the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by water or hydroxide ions.

  • Leaving Group Superiority: Upon cleavage of the S-O bond, the resulting 4-nitrobenzenesulfonate (nosylate) anion is generated. The conjugate base, 4-nitrobenzenesulfonate, is an excellent leaving group in nucleophilic substitution reactions due to the high stability of the resulting anion[1].

Mechanism Substrate Phenyl 4-Nitrobenzenesulfonate Electrophilic Sulfur TS Pentacoordinate TS S_N2(S) Mechanism Substrate->TS Nucleophilic Attack Nucleophile Nucleophile OH- or H2O Nucleophile->TS Products Products Phenol + Nosylate Anion TS->Products Leaving Group Departure

S_N2(S) hydrolysis mechanism of phenyl 4-nitrobenzenesulfonate.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity kinetic data, the experimental design must isolate the hydrolysis event from potential artifacts such as solvent solvolysis, buffer nucleophilicity, or temperature fluctuations. The following protocol utilizes continuous UV-Visible spectrophotometry under pseudo-first-order conditions.

Workflow N1 Substrate Preparation (PNS in Acetonitrile) N3 Reaction Initiation (Mixing & Temp Control) N1->N3 N2 Buffer Equilibration (Aqueous Buffer, pH 7-11) N2->N3 N4 Continuous Monitoring (UV Absorbance at 270 nm) N3->N4 N5 Data Analysis (Pseudo-First-Order Kinetics) N4->N5

Experimental workflow for hydrolysis kinetics of phenyl 4-nitrobenzenesulfonate.

Step-by-Step Protocol

Step 1: Reagent Preparation & Ionic Strength Control

  • Synthesize or procure high-purity phenyl 4-nitrobenzenesulfonate.

  • Prepare a 10 mM stock solution of PNS in anhydrous acetonitrile (ACN).

    • Causality: Aprotic solvents prevent premature solvolysis of the ester prior to the assay, ensuring the exact substrate concentration is known at

      
      .
      
  • Prepare aqueous buffers (e.g., phosphate for pH 7-8, borate for pH 8-10) and adjust the ionic strength to a constant 0.1 M using KCl.

    • Causality: Maintaining constant ionic strength eliminates primary kinetic salt effects, ensuring that any changes in the rate constant are strictly due to pH or buffer concentration.

Step 2: Thermal Equilibration

  • Transfer 2.97 mL of the selected buffer into a tightly sealed quartz cuvette (1 cm path length).

  • Place the cuvette in a Peltier-controlled UV-Vis spectrophotometer and equilibrate to exactly 25.0 ± 0.1 °C for 10 minutes.

    • Causality: Hydrolysis rate constants are exponentially dependent on temperature (following the Arrhenius equation); strict thermal control is non-negotiable for reproducible kinetic parameters.

Step 3: Reaction Initiation and Monitoring

  • Inject 30 µL of the PNS stock solution into the cuvette to initiate the reaction (Final concentrations:[PNS] = 100 µM, ACN = 1% v/v).

  • Rapidly invert the cuvette 3 times to ensure homogeneous mixing.

  • Monitor the reaction by tracking the change in absorbance at 270 nm (corresponding to the formation of phenol and the nosylate anion) over at least 5 half-lives.

Step 4: Self-Validation and Data Processing

  • Isosbestic Point Verification: Periodically scan the entire UV spectrum (200-400 nm). The presence of sharp isosbestic points confirms a clean

    
     conversion without the buildup of stable intermediates or side reactions.
    
  • Buffer Catalysis Check: At a constant pH, vary the total buffer concentration (e.g., 10 mM to 50 mM). Plot

    
     vs. [Buffer]. A slope of zero confirms that the buffer is not acting as a nucleophile or general base, validating that the measured rate is strictly due to specific base (
    
    
    
    ) or water catalysis.

Quantitative Data and Kinetic Parameters

Because water is present in massive excess (~55 M) compared to the substrate (100 µM), the bimolecular reaction follows pseudo-first-order kinetics. The observed rate constant (


) is extracted by fitting the absorbance data to the integrated first-order rate equation:


The table below summarizes typical kinetic parameters observed for the hydrolysis of 4-nitrobenzenesulfonate derivatives under standard aqueous conditions[1].

Kinetic ParameterTypical ValueExperimental Context
Reaction Order First-Order (Pseudo)Excess

/ Buffer conditions
Rate Constant (

)
0.0115 min⁻¹Neutral aqueous hydrolysis at 25°C
Half-Life (

)
60.3 minutesDerived from

Correlation Coefficient (

)
> 0.998Non-linear exponential regression fit

Conclusion

Using phenyl 4-nitrobenzenesulfonate as a kinetic substrate provides a highly reliable, self-validating system for probing sulfonyl transfer mechanisms. By strictly controlling temperature, ionic strength, and co-solvent ratios, researchers can extract precise rate constants that inform the stability and reactivity of sulfonate-based compounds in pharmaceutical formulations and organic synthesis.

References

Sources

Application Note: Enzyme Inhibition Assays Using Phenyl 4-Nitrobenzenesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phenyl 4-nitrobenzenesulfonate derivatives represent a highly versatile chemical scaffold in modern drug discovery and enzymology. The pharmacological utility of these compounds stems from the strongly electron-withdrawing nature of the para-nitro group, which dictates two distinct mechanisms of enzyme inhibition depending on the target architecture:

  • Reversible/Competitive Inhibition : The intact sulfonate ester scaffold provides strong dipole-dipole interactions and hydrogen bonding capabilities, allowing it to fit snugly into the hydrophobic or polar pockets of enzymes without bond cleavage. This mechanism is well-documented in the inhibition of bacterial MurC/D ligases[1], Tyrosinase[2], and the mycobacterial enzyme InhA[3].

  • Covalent Inactivation : The 4-nitrobenzenesulfonate (nosylate) moiety is an exceptional leaving group. When positioned near a nucleophilic active-site residue (e.g., Histidine, Serine, or Cysteine), it facilitates a nucleophilic attack that results in the irreversible alkylation or sulfonylation of the enzyme, permanently abolishing its catalytic activity[4].

Understanding the causality behind these mechanisms is critical for designing robust, self-validating assay systems that accurately capture the kinetic parameters of your synthesized derivatives.

Assay Workflow & Decision Matrix

To accurately profile phenyl 4-nitrobenzenesulfonate derivatives, researchers must employ a bifurcated workflow that distinguishes between steady-state reversible binding and time-dependent covalent inactivation.

AssayWorkflow Prep Compound Preparation (DMSO Stocks of Derivatives) Incubate Enzyme Pre-Incubation (Target Enzyme + Inhibitor) Prep->Incubate Split Determine Inhibition Mode Incubate->Split Rev Reversible Inhibition (Dose-Response Assay) Split->Rev Intact Scaffold Binding Cov Covalent Inhibition (Time-Dependent Assay) Split->Cov Nosylate Leaving Group ReadRev Measure Initial Velocity (v0) Calculate IC50 & Ki Rev->ReadRev ReadCov Measure Residual Activity Calculate kinact / KI Cov->ReadCov

Figure 1: Bifurcated workflow for evaluating phenyl 4-nitrobenzenesulfonate derivatives.

Experimental Methodologies

Protocol A: Steady-State Reversible Inhibition Assay

Target Application: Bacterial Ligases (e.g., MurC/D) or Oxidases

This protocol utilizes a colorimetric readout to determine the half-maximal inhibitory concentration (


).

Step-by-Step Procedure:

  • Reagent Preparation : Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 5 mM MgCl₂, and 0.01% Triton X-100.

    • Causality: Mg²⁺ is an essential cofactor for ATP-dependent ligases. Triton X-100 is critical to prevent the highly lipophilic sulfonate derivatives from forming promiscuous aggregates that cause false-positive inhibition[1].

  • Inhibitor Dilution : Prepare a 10 mM stock of the phenyl 4-nitrobenzenesulfonate derivative in 100% DMSO. Perform a 10-point serial dilution.

  • Enzyme Pre-incubation : Mix 10 µL of the diluted inhibitor with 40 µL of the enzyme solution (final enzyme concentration ~10 nM). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring that the measured

      
       reflects true binding affinity rather than slow-binding artifacts[1].
      
  • Reaction Initiation : Add 50 µL of a substrate mix (e.g., 2 mM ATP, 1 mM UDP-MurNAc, and 1 mM L-Alanine). Ensure the final DMSO concentration strictly does not exceed 5% (v/v) to maintain enzyme conformational stability[1].

  • Quenching & Detection : After 15 minutes, quench the reaction by adding 100 µL of Biomol® Green reagent. Incubate for 5 minutes at room temperature.

  • Readout & Analysis : Measure absorbance at 650 nm. Calculate residual activity relative to a DMSO-only control and fit the data to a 4-parameter logistic equation.

Protocol B: Time-Dependent Covalent Inhibition Assay

Target Application: Nucleophile-driven Enzymes (e.g., D-Amino Acid Oxidase, Serine Hydrolases)

Covalent inhibitors exhibit time-dependent potency. This protocol isolates the inactivation rate (


) from the initial binding affinity (

).

Step-by-Step Procedure:

  • Buffer Optimization : Prepare the assay buffer at a slightly basic pH (e.g., 50 mM Sodium Pyrophosphate, pH 7.7).

    • Causality: A basic pH ensures that the target active-site residue (e.g., Histidine with an apparent pKa of 6.7) is in its deprotonated, nucleophilic state, which is an absolute requirement for attacking the nosylate group[4].

  • Time-Course Pre-incubation : Incubate the enzyme with varying concentrations of the inhibitor (ranging from 0.5× to 10× the anticipated

    
    ).
    
  • Aliquoting & Massive Dilution (Self-Validation Step) : At specific time intervals (0, 5, 10, 20, 30, 60 minutes), withdraw a 10 µL aliquot and immediately dilute it 100-fold into a reaction buffer containing a saturating concentration of substrate[4].

    • Causality: This massive dilution combined with high substrate competition effectively "freezes" the inactivation process, ensuring you are measuring only the residual active enzyme at that exact time point.

  • Active-Site Validation (Control) : Run a parallel assay pre-incubated with a known reversible competitive inhibitor (e.g., benzoate for D-Amino Acid Oxidase).

    • Causality: If the covalent modification is truly active-site directed, the competitive inhibitor will physically block the nosylate derivative, preventing irreversible inactivation[4]. This creates a self-validating assay system.

  • Kinetic Analysis : Plot the natural log of residual activity vs. time to obtain the observed rate constant (

    
    ). Then, plot 
    
    
    
    vs. Inhibitor Concentration ([I]) and fit to the hyperbolic equation:
    
    
    [4].

Quantitative Data Summary

The table below summarizes the kinetic parameters of various phenyl 4-nitrobenzenesulfonate derivatives and related structural analogs across different targets, illustrating the broad applicability of this scaffold.

Compound Derivative ClassTarget EnzymeMechanism of ActionKey Kinetic ParameterRef
N-BenzylidenesulfonohydrazidesMurC / MurD LigasesReversible / Competitive

= 30 µM to 680 nM
[1]
Eugenol-tosylate congenersCYP51 (14α-demethylase)Reversible / Non-competitiveMIC reduction (2-9 fold)[5]
Methyl-p-nitrobenzenesulfonateD-Amino Acid OxidaseCovalent (His217 modification)

= 0.021 min⁻¹
[4]
Thiosemicarbazone derivativesTyrosinaseReversible

= 1.2 - 5.4 µM
[2]
Isonicotinoylhydrazono derivativesInhA (Enoyl ACP reductase)Reversible41% inhibition at 50 µM[3]

Troubleshooting & Best Practices

  • Background Hydrolysis : The 4-nitrobenzenesulfonate ester is susceptible to aqueous hydrolysis, particularly at elevated pH levels. Always prepare working stocks fresh from dehydrated DMSO aliquots immediately prior to the assay to ensure the integrity of the ester bond.

  • Distinguishing Covalent vs. Slow-Tight Binding : If time-dependent inhibition is observed, utilize rapid dialysis or jump-dilution techniques. A true covalent inhibitor (where the nosylate acts as a leaving group) will show zero recovery of enzyme activity post-dialysis, whereas a slow-tight binder will eventually dissociate.

References[1] Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents

Source : nih.gov URL :[3] Title : Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity Source : semanticscholar.org URL :[5] Title : Synergistic Interactions of Eugenol-tosylate and Its Congeners with Fluconazole against Candida albicans Source : plos.org URL :[2] Title : Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives Source : mdpi.com URL :[4] Title : Methylation of the active center histidine 217 in D-amino acid oxidase by methyl-p-nitrobenzenesulfonate Source : nih.gov URL :

Sources

Application Note: Synthesis of 4-Nitrobenzenesulfonamides via Aminolysis of Phenyl 4-Nitrobenzenesulfonate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex sulfonamides is a critical operation in drug discovery, particularly in the development of protease inhibitors, anti-inflammatory agents, and selective receptor antagonists[1]. Traditional methodologies rely heavily on the direct reaction of amines with sulfonyl chlorides. However, sulfonyl chlorides are highly moisture-sensitive, prone to rapid hydrolysis, and often yield complex reaction mixtures when reacted with sterically hindered or deactivated amines.

To circumvent these limitations, this application note details a robust, two-phase methodology utilizing phenyl 4-nitrobenzenesulfonate as a bench-stable, highly tunable electrophilic intermediate[2]. By separating the activation and aminolysis steps, researchers can achieve highly controlled sulfonamide formation with superior yields and simplified purification profiles.

Mechanistic Rationale & Causality

The "Stability-Reactivity" Balance

The core advantage of using a phenyl sulfonate intermediate lies in optimizing the leaving group's stability-reactivity profile[3]. Standard phenyl sulfonates are highly stable but often too unreactive toward aminolysis. To solve this, we utilize the 4-nitrobenzenesulfonyl (nosyl) moiety.

  • Electrophilic Activation : The strongly electron-withdrawing para-nitro group withdraws electron density from the sulfur center via both inductive and resonance effects. This dramatically increases the electrophilicity of the sulfur atom, compensating for the fact that phenoxide is a poorer leaving group than chloride.

  • Controlled Aminolysis : When the amine attacks the activated sulfur center, a tetrahedral intermediate is formed. The thermal collapse of this intermediate smoothly expels the phenoxide anion, driving the reaction forward to yield the sulfonamide without the violent exotherm characteristic of sulfonyl chlorides.

  • Moisture Resistance : Unlike sulfonyl chlorides, the phenyl 4-nitrobenzenesulfonate intermediate is highly resistant to ambient moisture, allowing it to be isolated, stored on the benchtop, and used in late-stage functionalization of complex active pharmaceutical ingredients (APIs).

G A 4-Nitrobenzenesulfonyl Chloride C Phenyl 4-Nitrobenzene- sulfonate A->C Esterification B Phenol + TEA (0°C to RT) B->C E Tetrahedral Intermediate C->E Aminolysis D Amine Nucleophile (1.5 eq) D->E F Sulfonamide Product + Phenoxide E->F Elimination

Mechanistic pathway for sulfonamide synthesis via sulfonate intermediate.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating built-in physicochemical checkpoints to ensure experimental success at each stage.

Phase 1: Synthesis of the Bench-Stable Intermediate

Objective: Prepare phenyl 4-nitrobenzenesulfonate from commercial 4-nitrobenzenesulfonyl chloride and phenol[2].

Materials:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.21 g)

  • Phenol (1.0 eq, 10 mmol, 0.94 g)

  • Triethylamine (TEA) (1.2 eq, 12 mmol, 1.67 mL)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

  • Initiation: Dissolve phenol and TEA in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents the formation of sulfonic anhydrides.

  • Addition: Add 4-nitrobenzenesulfonyl chloride portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized heating and controls the reaction rate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Workup: Dilute the reaction with an additional 25 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and brine (20 mL). Causality: HCl protonates and removes unreacted TEA; NaHCO₃ hydrolyzes any residual sulfonyl chloride and removes unreacted phenol as water-soluble sodium phenoxide.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a 4:1 mixture of hexane/ethyl acetate.

Validation Checkpoints:

  • Appearance: Light pink to yellowish crystalline solid.

  • Melting Point: 116–120 °C[2].

  • TLC: R_f = 0.62 (Hexane/Ethyl Acetate 4:1, v/v).

Phase 2: Aminolysis and Sulfonamide Formation

Objective: Convert the phenyl 4-nitrobenzenesulfonate intermediate into the target sulfonamide via nucleophilic displacement[3].

Materials:

  • Phenyl 4-nitrobenzenesulfonate (1.0 eq, 2.0 mmol, 0.55 g)

  • Target Amine (Primary or Secondary) (1.5 eq, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

Procedure:

  • Preparation: Dissolve the phenyl 4-nitrobenzenesulfonate in anhydrous THF in a sealed reaction vial.

  • Nucleophilic Attack: Add the target amine in a single portion. Causality: The 0.5 eq excess of amine acts as both the driving nucleophile and the acid scavenger for the expelled phenol, eliminating the need for exogenous bases like DBU.

  • Thermal Activation: Heat the reaction mixture to 60 °C (for THF) or 80 °C (for DMF) and stir. Causality: Because phenoxide is a moderate leaving group, thermal energy is required to overcome the activation energy barrier for the collapse of the tetrahedral intermediate.

  • Monitoring: Monitor the reaction via TLC until the complete disappearance of the sulfonate spot (R_f ~0.62).

  • Workup: Concentrate the solvent in vacuo. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash vigorously with 1M NaOH (3 × 15 mL), followed by 1M HCl (1 × 15 mL) and brine. Causality: The NaOH wash is critical; it deprotonates the expelled phenol byproduct, partitioning it into the aqueous layer as sodium phenoxide, leaving the highly pure sulfonamide in the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography if trace impurities remain.

Validation Checkpoints:

  • TLC: Appearance of a highly polar, UV-active spot (typically R_f 0.2–0.4 in Hexane/EtOAc 1:1).

  • 1H NMR: Complete disappearance of the phenoxide aromatic multiplets (7.1–7.4 ppm) and retention of the characteristic 4-nitrobenzenesulfonyl doublets (approx. 8.35 and 8.10 ppm).

Quantitative Data & Yield Optimization

The aminolysis of phenyl 4-nitrobenzenesulfonate is highly versatile, accommodating a wide range of steric and electronic profiles in the amine nucleophile. The table below summarizes expected reaction parameters and yields based on established aminolysis kinetics of activated sulfonates.

Amine NucleophileSteric ProfileReaction Time (h)Temp (°C)Isolated Yield (%)Purity (HPLC, %)
Benzylamine Primary, Unhindered46088>98
Piperidine Secondary, Cyclic36091>99
Isopropylamine Primary, Hindered66082>98
Aniline Primary, Deactivated128074>95

Note: Deactivated aromatic amines (e.g., Aniline) require higher temperatures (80 °C in DMF) and longer reaction times due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the aromatic ring.

References

  • Title : A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists Source : PubMed / nih.gov URL :[Link]

  • Title : Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides Source : ResearchGate URL :[Link]

  • Title : Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response Source : MDPI URL :[Link]

Sources

Advanced Bioconjugation Techniques Involving 4-Nitrobenzenesulfonate (Nosylate) Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic selection of leaving groups is a critical determinant in the design and execution of bioconjugation workflows. While tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are ubiquitous in organic synthesis, the 4-nitrobenzenesulfonate (nosylate) ester occupies a highly specialized niche. Driven by the strong electron-withdrawing nature of the para-nitro group, nosylates offer an accelerated kinetic profile without the extreme hydrolytic instability characteristic of triflates. This application note provides a comprehensive, causality-driven guide to utilizing nosylate esters in three advanced domains: radiopharmaceutical synthesis, solid-phase peptide engineering, and polymer functionalization.

Chemical Rationale & Reactivity Profile

The fundamental mechanism for attaching a linker to a payload, radiolabel, or biomolecule often relies on an


 nucleophilic substitution. The efficiency of this reaction is dictated by the stability of the departing anion. The para-nitro substituent on a nosylate ester delocalizes the negative charge of the expelled sulfonate through strong resonance and inductive effects. Consequently, nosylates are approximately 10 times more reactive than standard tosylates[1].

In bioconjugation, this reactivity profile is a "Goldilocks" solution. Triflates, while extremely reactive, frequently undergo premature hydrolysis in the semi-aqueous environments required for biomolecule handling. Conversely, tosylates may necessitate elevated temperatures or prolonged reaction times that can denature delicate proteins or lead to unacceptable decay of short-lived radioisotopes (e.g.,


). Nosylates remain stable enough for long-term storage as precursors but react rapidly under mild, biocompatible conditions[1],.
Table 1: Comparative Analysis of Sulfonate Ester Leaving Groups
Leaving GroupChemical StructureRelative ReactivityConjugate Acid pKaBioconjugation Profile
Triflate (OTf)



Extremely reactive; highly prone to rapid hydrolysis.
Nosylate (ONs)



Highly reactive; ideal for rapid radiolabeling (

,

).
Tosylate (OTs)


(Baseline)

Standard reactivity; excellent bench stability.
Mesylate (OMs)



Least reactive sulfonate; often requires harsh conditions.

Data synthesized from comparative leaving group kinetics[1].

Radiopharmaceutical Synthesis ( and Labeling)

Tritium Labeling of Maleimide Prosthetic Groups

Thiol-maleimide conjugation is a cornerstone of protein modification. When tracking biomolecules in vivo, tritium (


) labeling is highly desirable due to its minimal structural perturbation. Historically, 

was used for alkylation; however, its extreme volatility poses severe radiation safety hazards.

has emerged as a superior, non-volatile alternative that allows for safe, late-stage O-methylation of N-alkoxy maleimides[2].
Fluorine-18 PET Tracer Development

In Positron Emission Tomography (PET), the 109.7-minute half-life of


 demands exceptionally fast radiochemistry. Nosylate precursors are routinely employed to generate 

-alkyl prosthetic groups. The nosylate leaving group is rapidly displaced by

(typically activated by Kryptofix 2.2.2 and

) in anhydrous polar aprotic solvents, generating a radiolabeled linker that is subsequently conjugated to a protein or peptide target.

G N1 Nosylate Precursor (R-ONs) N3 18F-Prosthetic Group (R-18F) N1->N3 SN2 Displacement N2 [18F]Fluoride (K222/K2CO3) N2->N3 Nucleophile N5 18F-Radiolabeled Bioconjugate N3->N5 Bioconjugation N4 Biomolecule (Protein/Peptide) N4->N5 Target

Workflow of 18F-radiolabeling via nosylate displacement and subsequent bioconjugation.

Protocol A: Synthesis of -Methylated Maleimide Prosthetic Groups

Causality Note: Direct methylation of unprotected maleimides fails due to base-catalyzed ring-opening. A Diels-Alder protection strategy is mandatory to preserve the maleimide core during the alkaline alkylation step[2].

  • Diels-Alder Protection : React N-(2-hydroxyethyl)-maleimide with an excess of 2,5-dimethylfuran at 90°C for 12 hours to form the stable exo-cycloadduct.

  • Deprotonation & Alkylation : Dissolve the purified cycloadduct in anhydrous DMF. Add

    
     (1.5 eq) followed by 
    
    
    
    (Specific activity >80 Ci/mmol). Stir at 25°C for 4 hours. The high electrophilicity of the nosylate ensures complete O-methylation without the need for harsh heating.
  • Retro-Diels-Alder Deprotection : Isolate the tritiated intermediate via solid-phase extraction (SPE). Dissolve in toluene and reflux at 110°C for 5 hours. This thermal cycloreversion expels the 2,5-dimethylfuran, unmasking the reactive maleimide double bond.

  • Validation : Purify the final

    
     functionalized maleimide via reverse-phase HPLC. Confirm radiochemical purity (>98%) via radio-TLC.
    

Solid-Phase Peptide Modification (N-Methylation)

Peptide therapeutics often suffer from poor membrane permeability and rapid proteolytic degradation. Backbone N-methylation is a proven strategy to enhance both bioavailability and target affinity (e.g., increasing the binding affinity of peptides to the HIV-1 Frameshift-Stimulating RNA)[3]. Methyl 4-nitrobenzenesulfonate is the premier reagent for on-resin N-methylation. Unlike methyl iodide, methyl nosylate provides quantitative alkylation of sulfonamide-protected amines rapidly and without inducing chiral racemization[3].

G S1 Resin-Bound Peptide (Free Amine) S2 Sulfonamide Formation (o-NBS-Cl) S1->S2 S3 N-Methylation (Methyl Nosylate + MTBD) S2->S3 Base-catalyzed alkylation S4 Deprotection (2-Mercaptoethanol) S3->S4 S5 N-Methylated Peptide (Ready for Elongation) S4->S5 Unmasks secondary amine

Solid-phase N-methylation workflow using methyl nosylate.

Protocol B: On-Resin Peptide N-Methylation using Methyl Nosylate

Causality Note: Direct alkylation of primary amines inevitably leads to over-alkylation (quaternary amines). The Fukuyama-type sulfonamide activation is required to restrict alkylation to a single methyl group[3].

  • Sulfonamide Activation : Swell the resin-bound peptide (bearing a free N-terminal amine) in dichloromethane (DCM). Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and 2,4,6-collidine (10 eq). Agitate at room temperature for 1 hour. Wash the resin thoroughly with DMF.

  • Site-Specific N-Methylation : To the resin, add a solution of methyl 4-nitrobenzenesulfonate (5 eq) and the strong, non-nucleophilic base MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (3 eq) in anhydrous DMF. Agitate for 30 minutes. Mechanism: MTBD efficiently deprotonates the acidic sulfonamide proton, while the highly reactive nosylate ester drives the

    
     alkylation to 100% completion.
    
  • Sulfonamide Cleavage : Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes. The thiolate nucleophile attacks the electron-deficient aromatic ring of the NBS group (via Meisenheimer complex), releasing the secondary N-methyl amine.

  • Validation : Cleave a 2 mg micro-aliquot of resin using TFA/TIPS/

    
     (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the precise +14 Da mass shift and the complete absence of the unmethylated precursor. Proceed with standard Fmoc elongation.
    

References[1] A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers. Benchchem. URL: https://www.benchchem.com/guide/tosylate-vs-other-leaving-groups[3] Tritium O-Methylation of N-Alkoxy Maleimide Derivatives as Labeling Reagents for Biomolecules. Bioconjugate Chemistry. URL: https://doi.org/10.1021/acs.bioconjchem.1c00202[4] N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology. URL: https://doi.org/10.1021/acschembio.5b00682[2] Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. ACS Omega. URL: https://doi.org/10.1021/acsomega.5c01335

Sources

Troubleshooting & Optimization

Improving yield of phenyl 4-nitrobenzenesulfonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Phenyl 4-Nitrobenzenesulfonate (Nosylate) Synthesis Ticket ID: #NS-YL-402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing yield fluctuations in the synthesis of phenyl 4-nitrobenzenesulfonate. While this reaction appears analogous to standard tosylation, the 4-nitro group fundamentally alters the electrophilicity of the sulfonyl center. This makes the reagent significantly more reactive toward phenols (good) but exponentially more susceptible to hydrolysis by trace moisture (bad).

This guide moves beyond standard textbook procedures, focusing on the kinetic control required to favor esterification over hydrolysis and the specific purification steps needed to isolate the nosylate in >90% yield.

Module 1: The "Hidden" Chemistry (Mechanistic Insight)

To improve yield, you must understand the competition between your phenol and water.

The Nitro Effect: The nitro group at the para position is a powerful electron-withdrawing group (EWG). It pulls electron density away from the sulfur atom, making it "hotter" (more electrophilic) than a standard tosyl chloride.

  • Consequence: Reaction rates are faster, but the half-life of 4-nitrobenzenesulfonyl chloride (NsCl) in wet solvent is drastically shorter than that of TsCl.

  • The Solution: We utilize Nucleophilic Catalysis (DMAP) to create a "super-active" intermediate that reacts with phenol faster than background hydrolysis can occur.

Diagram 1: The DMAP Catalytic Cycle

This diagram illustrates how DMAP acts as a "transfer agent," lowering the activation energy and preventing the reagent from stalling.

DMAP_Catalysis NsCl 4-Nitrobenzenesulfonyl Chloride (NsCl) Inter [Ns-DMAP]+ Cl- (Reactive Intermediate) NsCl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Phenyl 4-nitrobenzenesulfonate (Product) Inter->Product Acyl Transfer Phenol Phenol (Substrate) Phenol->Product Base Auxiliary Base (Et3N) Salt Et3NH+ Cl- (Byproduct) Base->Salt Scavenges HCl

Caption: DMAP displaces chloride to form a resonance-stabilized N-sulfonylpyridinium salt, which is highly reactive toward the phenol nucleophile.

Module 2: High-Yield Experimental Protocol

Status: Validated for >90% Yield Scale: 10 mmol basis

Reagents & Setup
ComponentStoichiometryCritical Quality Attribute
Phenol 1.0 equivDry; azeotrope with toluene if solid is hygroscopic.
NsCl 1.2 - 1.5 equiv Must be yellow/crystalline. If white/caked, it has hydrolyzed to sulfonic acid. Recrystallize from light petroleum if necessary [1].
DCM (Solvent) 0.2 M conc.Anhydrous. Distilled over CaH2 or from drying column.
Triethylamine 2.0 equivActs as the proton scavenger.
DMAP 0.1 - 0.2 equiv The kinetic driver. Essential for high conversion.
Step-by-Step Procedure
  • System Prep: Flame-dry a round-bottom flask under a stream of nitrogen. Add a magnetic stir bar.

  • Solvation: Add Phenol (1.0 equiv), Triethylamine (2.0 equiv), and DMAP (0.1 equiv) to anhydrous DCM. Stir until fully dissolved.

  • Thermal Control: Cool the mixture to 0°C (ice bath).

    • Why? Although NsCl is reactive, cooling suppresses the background reaction with trace moisture and controls the exotherm upon addition.

  • Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.2–1.5 equiv) in a minimal amount of dry DCM and add it dropwise over 10 minutes.

    • Note: You will observe a color change (often deep yellow/orange) due to the formation of the N-sulfonylpyridinium intermediate [2].

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC.[1][2] If starting phenol remains after 2 hours, add another 0.1 equiv of NsCl.

  • Quench: Add 1 mL of water to destroy excess NsCl. Stir for 10 minutes.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), but the starting phenol is gone. Where is the mass?

Diagnosis: You likely formed the Sulfonic Anhydride or lost product during workup.

  • The Cause: If NsCl hydrolyzes to the sulfonic acid (

    
    ), it can react with remaining NsCl to form 
    
    
    
    (anhydride). This consumes your reagent without producing ester.
  • The Fix: Ensure solvents are strictly anhydrous. Increase NsCl equivalents to 1.5.

  • Workup Check: Sulfonate esters can hydrolyze in strong base. If you washed with 1M NaOH to remove phenol, you might have cleaved your product. Use saturated

    
      instead.
    
Q2: The product is colored (yellow/brown) and oily. How do I solidify it?

Diagnosis: Impurities (residual NsCl or nitro-phenols).

  • The Fix: Phenyl 4-nitrobenzenesulfonate should be a solid.[3]

    • Wash: During workup, wash the organic layer with 1M HCl (removes DMAP/TEA), then Sat.

      
        (removes hydrolyzed sulfonic acid), then Brine .
      
    • Crystallization: Dissolve the crude oil in a minimum amount of hot Ethanol or Ethyl Acetate. Add Hexane/Heptane dropwise until cloudy. Cool slowly to 4°C.

Q3: Can I use Pyridine as the solvent instead of DCM?

Answer: Yes, but with a caveat. Pyridine acts as both solvent and base. However, isolating the product from pure pyridine often requires extensive acid washes, which can trap emulsions.

  • Recommendation: Use DCM with catalytic DMAP. It is cleaner, easier to evaporate, and typically gives higher isolated yields for this specific substrate [3].

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield TLC Check TLC of Crude Start->TLC PhenolRemains Starting Phenol Present? TLC->PhenolRemains YesPhenol YES PhenolRemains->YesPhenol NoPhenol NO PhenolRemains->NoPhenol Moisture Issue: Reagent Hydrolysis Fix: Dry Solvent / Fresh NsCl YesPhenol->Moisture Workup Issue: Product Loss Fix: Check Aqueous Layer pH NoPhenol->Workup

Caption: Diagnostic workflow to distinguish between reaction failure (hydrolysis) and isolation failure (workup).

References

  • Purification of Sulfonyl Chlorides

    • Mizuno, T. et al. Kinetic Studies on the Hydrolysis of Arenesulfonyl Chlorides.Canadian Journal of Chemistry, 1970.

    • Note: Confirms 4-nitrobenzenesulfonyl chloride requires recrystallization
  • DMAP Catalysis Mechanism

    • Gilon, C. et al. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.Beilstein Journal of Organic Chemistry, 2017.[4]

    • Note: While focused on amines, this paper details the formation of the reactive N-sulfonyl-DMAP intermedi
  • General Sulfonylation Protocols

    • BenchChem Technical Guides. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

    • Note: Provides comparative yields for DCM vs. Pyridine solvent systems.

Sources

Preventing hydrolysis of phenyl 4-nitrobenzenesulfonate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Phenyl 4-Nitrobenzenesulfonate Hydrolysis

Overview Phenyl 4-nitrobenzenesulfonate (commonly known as phenyl nosylate) is a highly reactive electrophile frequently utilized in drug development and advanced organic synthesis. However, researchers routinely encounter catastrophic yield losses during the isolation and workup phases. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent the hydrolysis of phenyl nosylate during standard laboratory workflows.

Mechanistic Insights: The "Why" Behind the Degradation

To successfully isolate phenyl nosylate, one must understand the causality of its degradation. The 4-nitrobenzenesulfonate anion is an exceptionally stable conjugate base due to the powerful electron-withdrawing effect of the para-nitro group[1]. This thermodynamic stability makes the nosylate moiety an outstanding leaving group for downstream nucleophilic substitutions.

However, this exact electrophilic activation is its Achilles' heel during workup. The highly polarized sulfur atom (and the adjacent phenolic carbon) becomes extremely susceptible to nucleophilic attack by water, hydroxide, or carbonate ions[2]. When a basic aqueous wash (e.g., saturated NaHCO₃ or Na₂CO₃) is applied to neutralize amine hydrochloride salts, the basic conditions rapidly accelerate the solvolysis (saponification) of the ester. This irreversibly cleaves the product back into the starting phenol and 4-nitrobenzenesulfonic acid[3].

Comparative Stability Data

To illustrate why phenyl nosylate requires specialized handling compared to other common sulfonate esters, consider the following comparative data. Leaving group ability directly correlates with the acidity of the conjugate acid and inversely correlates with hydrolytic stability.

Sulfonate Ester TypeConjugate Acid pKa (Approx.)Relative Hydrolysis SusceptibilityRecommended Workup Compatibility
Mesylate (Methanesulfonate)-1.9LowStandard aqueous (Neutral/Mild Base)
Tosylate (p-Toluenesulfonate)-2.8ModerateStandard aqueous (Neutral)
Nosylate (4-Nitrobenzenesulfonate)-5.5Extremely High Anhydrous or Cold Acidic/Neutral only

Note: The presence of water alone can induce a 10-fold higher rate of sulfonate ester hydrolysis compared to its inherent formation rate, a process that is severely exacerbated at elevated temperatures[3].

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My phenyl nosylate product completely disappeared after washing the organic layer with saturated NaHCO₃. What happened? A: You experienced base-catalyzed hydrolysis (saponification). The bicarbonate ion, or the resulting hydroxide equilibrium, acted as a nucleophile, rapidly cleaving the highly reactive nosylate ester[4]. Solution: Never use basic aqueous washes for nosylate esters. Switch to an anhydrous workup or use a cold, slightly acidic wash (e.g., 0.1 M HCl or NaH₂PO₄ buffer) to remove amine bases.

Q: I used neutral water to wash away the triethylamine hydrochloride (TEA·HCl) salts, but my yield is still only 30%. How can I improve this? A: Extended contact time with water, even at a neutral pH, promotes hydrolysis[3]. Furthermore, the dissolution of TEA·HCl in water can create localized microenvironments that facilitate degradation. Solution: Minimize aqueous residence time. Perform rapid phase separations (< 5 minutes) and keep the mixture at 0–5 °C[5]. For optimal results, adopt the anhydrous filtration protocol detailed in Section 4[6].

Q: Can I purify phenyl nosylate using standard silica gel chromatography? A: Yes, but with strict caveats. Silica gel is slightly acidic and retains surface moisture. Prolonged residence time on a column can lead to degradation. Solution: Use a short plug of deactivated silica, elute rapidly, and ensure your eluents are strictly anhydrous.

Validated Experimental Protocol: Anhydrous Synthesis and Workup

This self-validating system ensures the protection of the electrophilic center by completely removing water from the isolation workflow[6].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged flask, dissolve phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous triethylamine (TEA, 1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) in portions over 15 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature until TLC indicates complete consumption of the phenol.

  • Anhydrous Quench (The Critical Step): Do not add water. Instead, dilute the reaction mixture with an equal volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). This change in solvent polarity forces the quantitative precipitation of the triethylamine hydrochloride (TEA·HCl) byproduct.

  • Filtration: Filter the crude suspension through a tightly packed pad of anhydrous Celite layered on top of a short plug of silica gel. Wash the pad thoroughly with cold, anhydrous DCM/Ether (1:1).

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (water bath < 25 °C) to prevent thermal degradation.

  • Validation: Analyze the crude residue via ¹H NMR immediately. The absence of phenolic OH protons and the presence of the characteristic para-substituted nitrobenzene doublets (typically around δ 8.3–8.4 ppm) confirm intact isolation.

Process Visualization

The following diagram illustrates the critical divergence between standard and optimized workup pathways.

G Start Crude Reaction Mixture (Phenyl Nosylate + Amine Salts) Basic Standard Aqueous Workup (NaHCO3 / NaOH) Start->Basic Nucleophilic Base Anhydrous Anhydrous Workup (Silica/Celite Filtration) Start->Anhydrous Removes Salts ColdWash Cold Neutral/Acidic Wash (Brine / Dilute HCl, <5 °C) Start->ColdWash Quenches Base Hydrolysis Hydrolysis Degradation (Phenol + Nosylate Anion) Basic->Hydrolysis Saponification Success Intact Phenyl Nosylate (High Yield & Purity) Anhydrous->Success Prevents Water Contact ColdWash->Success Minimizes Hydrolysis

Workup pathways for phenyl nosylate: Anhydrous and cold-acidic methods prevent hydrolysis.

References

  • Benchchem. "4-Nitrobenzenesulfonic acid | 138-42-1".
  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification".
  • PMC (NIH). "Profiling sulfonate ester stability: identification of complementary protecting groups".
  • ResearchGate. "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates".
  • Benchchem. "3-Acetylbenzenesulfonyl Chloride|73035-16-2".
  • Benchchem. "(Methylsulfonyl)methanesulfonyl Chloride, 98%".

Sources

Technical Support Center: Chromatography of Phenol and Phenyl 4-Nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical forces governing your separations.

The separation of phenol from phenyl 4-nitrobenzenesulfonate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a classic "polarity mismatch" challenge. Phenol is a polar, weakly acidic molecule that elutes rapidly under highly aqueous conditions. Conversely, phenyl 4-nitrobenzenesulfonate is a bulky, neutral, and highly hydrophobic ester that exhibits strong retention on non-polar stationary phases. Successfully resolving these compounds requires understanding the causality behind peak tailing, retention mechanisms, and gradient thermodynamics.

Frequently Asked Questions (FAQs)

Q1: Why does the phenol peak exhibit severe tailing, while the phenyl 4-nitrobenzenesulfonate peak is perfectly symmetrical? A1: Peak tailing for phenolic compounds is a chemical phenomenon driven by secondary interactions. While phenyl 4-nitrobenzenesulfonate is neutral and interacts almost exclusively via hydrophobic partitioning, phenol contains a polar hydroxyl group. This group acts as a hydrogen bond donor and interacts with residual, unreacted silanol groups (Si-O⁻) on the surface of silica-based stationary phases[1]. A tailing factor (


) greater than 1.2 indicates significant tailing[1]. To resolve this, you must optimize the mobile phase pH (typically pH 2.5–3.0) to suppress silanol ionization and ensure phenol remains fully protonated[2].

Q2: Isocratic elution results in either co-elution at the solvent front or excessively long run times. How do I resolve this? A2: The vast difference in partition coefficients (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) between phenol and phenyl 4-nitrobenzenesulfonate causes the "general elution problem." If the organic modifier concentration is high enough to elute the sulfonate ester quickly, phenol will co-elute with the void volume (

). Conversely, a highly aqueous mobile phase will retain phenol appropriately but cause the sulfonate ester to remain on the column indefinitely. The self-validating solution is a gradient elution profile , starting at 5% organic modifier to retain phenol, ramping up to 95% organic to elute the highly hydrophobic phenyl 4-nitrobenzenesulfonate.

Q3: What is the optimal UV detection strategy for simultaneous quantification? A3: Phenol has a UV absorption maximum (


) around 270 nm. However, the strongly electron-withdrawing nitro group on phenyl 4-nitrobenzenesulfonate shifts its absorption profile, providing strong absorbance near 254 nm. Using a Diode Array Detector (DAD) is highly recommended to extract chromatograms at both 254 nm and 270 nm simultaneously. If a single-wavelength UV detector is used, 254 nm serves as a robust compromise.

Troubleshooting Workflows & Logic

GradientLogic Start Analyze Reaction Mixture (Phenol + Sulfonate Ester) Assess Assess Analyte Polarities Phenol (Polar) vs Ester (Hydrophobic) Start->Assess Decision Select Elution Mode Assess->Decision Isocratic Isocratic Elution (Poor resolution/Long runs) Decision->Isocratic If ΔtR is small Gradient Gradient Elution (5% to 95% Organic) Decision->Gradient If ΔtR is large Isocratic->Gradient Switch due to co-elution Evaluate Evaluate Phenol Peak Shape Gradient->Evaluate Optimize Adjust Mobile Phase pH < 3.0 Suppress Silanols Evaluate->Optimize Tailing Factor > 1.5 Success Baseline Separation Achieved Evaluate->Success Tailing Factor ≤ 1.2 Optimize->Success

Figure 1: Logical decision tree for RP-HPLC method development of phenol and sulfonate esters.

PeakTailing Issue Issue: Phenol Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Is pH near Phenol pKa? Issue->CheckpH FixpH Adjust pH to 2.5 - 3.0 (Use Formic Acid/TFA) CheckpH->FixpH Yes CheckSilanol Secondary Silanol Interactions? CheckpH->CheckSilanol No FixpH->CheckSilanol FixSilanol Use End-capped C18 Stationary Phase CheckSilanol->FixSilanol Yes CheckOverload Column Mass Overload? CheckSilanol->CheckOverload No FixSilanol->CheckOverload FixOverload Dilute Sample 5-10x CheckOverload->FixOverload Yes Resolved Symmetrical Peak (Tf ≈ 1.0) CheckOverload->Resolved No FixOverload->Resolved

Figure 2: Systematic troubleshooting workflow for resolving phenol peak tailing in HPLC.

Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Gradient Optimization for Extreme Polarity Differences

Objective: To achieve baseline separation of phenol and phenyl 4-nitrobenzenesulfonate in under 15 minutes without compromising peak shape. Causality: A steep gradient overcomes the polarity mismatch. Acidic modifiers neutralize silanols to prevent phenol tailing[2].

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): HPLC-grade water with 0.1% v/v Formic Acid (pH ~2.7).

    • Solvent B (Organic): HPLC-grade Acetonitrile with 0.1% v/v Formic Acid.

  • Column Selection: Install a fully end-capped C18 column (e.g., 50 mm x 4.6 mm, 1.8 µm or 3 µm particle size) to minimize run time while maintaining high theoretical plates[3].

  • Gradient Programming:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to retain and resolve phenol from the void volume).

    • 2.0 – 8.0 min: Linear ramp from 5% B to 95% B (Drives the elution of the hydrophobic phenyl 4-nitrobenzenesulfonate).

    • 8.0 – 10.0 min: 95% B (Column wash to remove strongly retained hydrophobic impurities).

    • 10.0 – 10.1 min: Return to 5% B.

    • 10.1 – 14.0 min: 5% B (Column re-equilibration).

  • System Parameters: Set flow rate at 1.0 mL/min and column compartment temperature at 30°C to stabilize retention times.

  • Self-Validation Step: Inject a standard mixture. Baseline resolution (

    
    ) must be observed between phenol and the sulfonate ester, and retention times must not drift by more than 
    
    
    
    min across three consecutive injections.
Protocol 2: Column Passivation and Regeneration

Objective: To remove strongly retained basic or metallic contaminants that exacerbate secondary silanol interactions and cause sudden phenol peak tailing[1].

  • Disconnect Detector: Disconnect the column effluent from the UV/DAD detector to prevent flushing contaminants into the flow cell.

  • Aqueous Flush: Flush the column with 20 column volumes (CV) of HPLC-grade water (no buffer) to remove precipitated salts.

  • Organic Wash: Flush with 20 CV of 100% Acetonitrile.

  • Strong Solvent Wash: Flush with 20 CV of Isopropanol (IPA) to dissolve and remove highly hydrophobic contaminants.

  • Self-Validation Step: Reverse the sequence (IPA

    
     Acetonitrile 
    
    
    
    Mobile Phase). Reconnect the detector and inject a phenol standard. Verify that the Tailing Factor (
    
    
    ) has returned to
    
    
    .

Quantitative Data & Parameter Summaries

Table 1: Analyte Physicochemical Properties & Chromatographic Behavior

AnalytePolarityElution Order (RP-HPLC)Primary ChallengeMechanistic Solution
Phenol High (Polar, pKa ~9.95)Early (Low retention)Peak tailing via silanol hydrogen bondingAcidic mobile phase (pH 2.5-3.0), end-capped C18
Phenyl 4-nitrobenzenesulfonate Low (Highly Hydrophobic)Late (Strong retention)Long run times, peak broadeningSteep gradient elution up to 95% organic modifier

Table 2: Troubleshooting Peak Tailing Metrics

Diagnostic MetricObservationRoot CauseCorrective Action
Tailing Factor (

)

for Phenol
Secondary silanol interactionsLower mobile phase pH to 2.5; use ultra-pure silica[2]
Resolution (

)

at solvent front
Insufficient initial retentionLower initial organic modifier to 5%; hold for 2 mins
Retention Time (

)

min for Ester
Insufficient elution strengthIncrease final organic gradient to 95% Acetonitrile
Peak Symmetry Fronting peaksColumn mass overloadDilute sample by a factor of 5-10[1]

References

  • Title: Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds | Source: benchchem.com | URL: [Available here][1]

  • Title: HPLC Troubleshooting Guide | Source: hplc.eu | URL: [Available here][2]

  • Title: How can I prevent peak tailing in HPLC? | Source: researchgate.net | URL: [Available here][3]

  • Title: Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | Source: mdpi.com | URL: [Available here][4]

Sources

Technical Support Center: Troubleshooting Nosyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Nosylation (the installation of a 4-nitrobenzenesulfonyl group) is a critical transformation in organic synthesis, drug development, and polymer chemistry. Because the nosylate anion is an exceptionally stable leaving group, nosyl esters are highly reactive intermediates. However, this same thermodynamic driving force makes the synthesis of nosyl esters highly susceptible to side reactions—most notably, nucleophilic substitution by byproduct chloride ions[1].

This guide provides mechanistic troubleshooting, quantitative diagnostics, and self-validating protocols to ensure high-fidelity nosylation during your experiments.

Mechanistic Workflow & Competing Pathways

NosylationPathways Reactants Alcohol (R-OH) + NsCl + Base Nosylate Nosyl Ester (R-ONs) [Desired Product] Reactants->Nosylate Base, -HCl Alkene Alkene [Elimination Product] Reactants->Alkene Strong Base (E2 Elimination) Hydrolysis Sulfonic Acid [Hydrolysis Product] Reactants->Hydrolysis H₂O / Moisture AlkylChloride Alkyl Chloride (R-Cl) [Side Product] Nosylate->AlkylChloride Cl⁻ Nucleophilic Attack (SN2)

Mechanistic pathways of nosyl ester synthesis and primary competing side reactions.

Quantitative Diagnostics for Side Reactions

Before adjusting your protocol, you must accurately diagnose the failure mode. Use the table below to correlate your analytical data with the underlying mechanistic cause.

Side ReactionMechanistic CauseQuantitative Diagnostic Indicator (NMR/MS)Typical Yield LossRecommended Corrective Action
Alkyl Chloride Formation SN₂ displacement of nosylate by Cl⁻ byproductUpfield shift of

-protons (

~0.5-1.0 ppm) vs. nosylate
10% - 90%Add Ag₂O or use Nosyl Anhydride
Alkene (Elimination) E2 elimination promoted by strong/excess baseAppearance of vinylic protons (

5.0-6.5 ppm)
15% - 40%Switch to DIPEA or Pyridine/DMAP
Sulfonyl Hydrolysis Electrophilic attack by trace H₂O on NsClRecovery of starting alcohol; Acidic pH in workup20% - 100%Rigorous anhydrous conditions
Disulfonylation Over-reaction in primary amines/diolsExcess mass (+185 Da per extra Ns group)5% - 20%Strict stoichiometric control (1.05 eq NsCl)
Frequently Asked Questions (FAQs)

Q1: Why am I getting alkyl chlorides instead of my target nosylate? A: Causality: Nosylates (4-nitrobenzenesulfonates) possess a highly electron-deficient aromatic ring. The 4-nitro group withdraws electron density via resonance and induction, stabilizing the nosylate anion and making it an exceptional leaving group—significantly more reactive than tosylates or mesylates. During the esterification of an alcohol with , one equivalent of chloride ion (Cl⁻) is generated. In polar aprotic solvents (like THF or DCM), this Cl⁻ is sufficiently nucleophilic to attack the newly formed nosyl ester via an SN₂ mechanism, displacing the nosylate and forming an alkyl chloride[2]. Solution: You must either limit the reaction time to maintain kinetic control, or thermodynamically remove the nucleophile (see Q2).

Q2: How can I completely eliminate chloride substitution in sensitive substrates? A: Causality: If lowering the temperature and strictly monitoring the reaction time fails, you must remove the chloride nucleophile from the reaction sphere. Solution 1: Use Silver(I) Oxide (Ag₂O) as an additive. Ag⁺ rapidly reacts with Cl⁻ to form insoluble AgCl, precipitating the nucleophile out of the solution and preventing SN₂ displacement[3]. Solution 2: Switch the reagent from Nosyl Chloride to Nosyl Anhydride . By using the anhydride, the leaving group generated is the nosylate anion itself, which is non-nucleophilic, completely abolishing the halogenation side reaction.

Q3: My reaction yields significant elimination products (alkenes). How do I fix this? A: Causality: The use of strong, unhindered bases (like excess triethylamine or DBU) can promote E2 elimination, especially on secondary or sterically hindered primary alcohols. The nosylate's high leaving group ability drastically lowers the activation energy for this elimination pathway[2]. Solution: Switch to a milder, sterically hindered base like


-diisopropylethylamine (DIPEA) or use a catalytic nucleophilic base like 4-dimethylaminopyridine (DMAP) with pyridine as the solvent.

Q4: The nosyl chloride seems to be degrading before reacting. What is happening? A: Causality: NsCl is highly sensitive to hydrolysis. The electron-withdrawing nitro group makes the sulfonyl sulfur highly electrophilic, rendering it susceptible to attack by trace water, forming 4-nitrobenzenesulfonic acid. Solution: Rigorously dry solvents over activated 3Å molecular sieves, oven-dry all glassware, and perform the reaction under a strict inert atmosphere (Argon or N₂).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in checkpoints (like TLC monitoring and specific thermal controls) to verify success at each step.

Protocol 1: Chloride-Scavenged Nosylation (Ag₂O Method)

Use this protocol when working with standard NsCl but facing persistent alkyl chloride side reactions.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in an oven-dried flask under Argon.

  • Base Addition: Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the reaction mixture to 0 °C using an ice bath. Causality: Pyridine acts as a mild base, while DMAP acts as a nucleophilic catalyst to accelerate the esterification over the side reactions.

  • Scavenger Addition: Add Silver(I) Oxide (Ag₂O, 1.5 eq) to the suspension.

  • Reagent Addition: Dissolve 4-Nitrobenzenesulfonyl chloride (NsCl, 1.2 eq) in a minimal amount of anhydrous DCM. Add dropwise over 15 minutes to maintain thermal control.

  • Reaction & Validation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Self-Validation Check: Monitor strictly by TLC every 15 minutes. The reaction must be quenched immediately upon consumption of the starting material to prevent any residual SN₂ displacement.

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated AgCl and unreacted Ag₂O. Wash the filtrate with cold 1M HCl (to remove pyridine), followed by cold saturated NaHCO₃ and brine. Causality: Cold washes are mandatory to prevent hydrolysis of the highly sensitive nosyl ester. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol 2: Halide-Free Nosylation using Nosyl Anhydride

Use this protocol for highly sensitive substrates where even trace chloride causes degradation.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous THF (0.1 M) under Argon.

  • Base Addition: Add DIPEA (1.5 eq) and DMAP (0.1 eq). Cool to 0 °C. Causality: DIPEA provides a sterically hindered environment, suppressing E2 elimination pathways.

  • Reagent Addition: Add 4-Nitrobenzenesulfonic anhydride (1.1 eq) in one portion.

  • Reaction: Stir at 0 °C for 2 hours.

  • Workup: Quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References
  • Title: Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Source: MDPI (Polymers). URL:[Link]

  • Title: Synthesis of the cyclic heptapeptide core of callipeltin A. Source: Royal Society of Chemistry (Organic Chemistry Frontiers). URL:[Link]

Sources

Storage conditions to prevent degradation of phenyl 4-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Reagents. As a Senior Application Scientist, I have designed this hub to address the specific handling, troubleshooting, and storage requirements of phenyl 4-nitrobenzenesulfonate (CAS: 620-33-7 / 32337-46-5).

Due to the strongly electron-withdrawing nature of the 4-nitro group, this sulfonate ester is a highly reactive electrophile. While this makes it an excellent reagent for nucleophilic substitution, it also renders it exceptionally vulnerable to hydrolytic degradation.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My batch of phenyl 4-nitrobenzenesulfonate has changed from a pale, free-flowing powder to a dark-yellow, sticky mass. Can I still use it? A: No, the reagent must be discarded. Causality: The electron-withdrawing 4-nitro group highly polarizes the sulfur-oxygen bond, making the sulfur center extremely susceptible to nucleophilic attack by atmospheric moisture. This exposure triggers rapid hydrolysis (1)[1]. The cleavage produces phenol and 4-nitrobenzenesulfonic acid. Because 4-nitrobenzenesulfonic acid is strongly acidic and highly hygroscopic, it draws even more moisture from the air, creating a localized liquid microenvironment that auto-catalyzes the complete degradation of the batch (2)[2].

Q2: I am using this reagent in a substitution reaction, but my yields have inexplicably dropped from 85% to 30%. What is happening? A: Your reagent has likely undergone partial, invisible degradation. Causality: Even if the powder appears physically intact, trace moisture can generate enough 4-nitrobenzenesulfonic acid to neutralize the basic catalyst (e.g., triethylamine, pyridine, or DIPEA) intended for your reaction. This alters the stoichiometry of your reaction mixture (3)[3]. Additionally, the liberated phenol acts as a competing nucleophile, leading to unwanted side products.

Q3: Can I store this reagent at room temperature in a standard desiccator? A: It is highly discouraged for long-term storage. Causality: While desiccation removes the nucleophile (water), sulfonate esters also possess a measurable rate of thermal decomposition that accelerates at room temperature. Storing the compound at -20 °C exponentially decreases the kinetic rate of both residual hydrolysis and thermal breakdown, preserving the integrity of the S-O bond (4)[4].

Quantitative Degradation Kinetics

To understand why phenyl 4-nitrobenzenesulfonate requires stricter storage conditions than standard tosylates, observe the comparative hydrolysis rates. The electron-withdrawing effect of the nitro group drastically lowers the activation energy for nucleophilic attack.

Sulfonate Ester DerivativeSubstituent Electronic EffectRelative Hydrolysis Rate (25°C, pH 7)Estimated Half-Life (Aqueous)
Phenyl 4-methylbenzenesulfonate (Tosylate)Electron-Donating (-CH3)1.0x (Baseline)> 120 hours
Phenyl benzenesulfonateNeutral (-H)~1.4x~ 85 hours
Phenyl 4-nitrobenzenesulfonate (Nosylate) Strong Electron-Withdrawing (-NO2) > 15.0x < 8 hours

Data synthesized from comparative solvolysis studies of substituted benzenesulfonyl derivatives.

Protocol Hub: Self-Validating Storage & Handling Workflow

To ensure experimental reproducibility, use the following self-validating protocol for receiving, aliquoting, and storing phenyl 4-nitrobenzenesulfonate.

Step 1: Environmental Purging

  • Action: Transfer the newly received, unopened reagent bottle into a glovebox or a dry box purged with high-purity Argon.

  • Causality: Argon is denser than both Nitrogen and ambient air. It sinks and creates a heavy, protective blanket directly over the solid reagent, preventing any trace atmospheric moisture from interacting with the highly electrophilic sulfur center during the transfer.

Step 2: Anhydrous Aliquoting

  • Action: Divide the bulk reagent into single-use amber glass vials (e.g., 500 mg to 1 g per vial).

  • Causality: Repeatedly opening a bulk container introduces fresh moisture each time. Single-use aliquots ensure that the bulk of your material remains permanently sealed, eliminating freeze-thaw condensation cycles. Amber glass is required to prevent photolytic degradation of the nitroaromatic system.

Step 3: Sealing and Cold Storage

  • Action: Cap the vials tightly, wrap the caps in Parafilm, and place them inside a secondary container filled with indicating silica gel (desiccant). Store the secondary container at -20 °C.

  • Causality: The secondary container provides a fail-safe. If the freezer undergoes a defrost cycle or the primary vial seal fails, the desiccant acts as a sacrificial moisture sink.

Step 4: Analytical Validation (The Self-Validating Step)

  • Action: Before committing an aliquot to a complex, multi-step synthesis, dissolve 5 mg of the reagent in anhydrous CDCl3 and run a rapid ^1H NMR.

  • Validation Benchmark: Look for the absence of a broad phenol -OH peak (typically around 5.0 - 5.5 ppm in CDCl3) and ensure the aromatic splitting pattern strictly matches the intact ester. If free phenol is detected, the aliquot has degraded and must be discarded. This guarantees that your protocol was successful and your starting material is pristine.

Degradation Pathway & Mitigation Workflow

Workflow A Phenyl 4-nitrobenzenesulfonate (Intact Reagent) B H2O Nucleophilic Attack (Moisture Exposure) A->B Improper Storage G Inert Storage (-20°C, Ar/N2) (Stability Preserved) A->G Proper Handling C S-O Bond Cleavage (Hydrolysis) B->C D Phenol Formation (Competing Nucleophile) C->D E 4-Nitrobenzenesulfonic Acid (Hygroscopic) C->E F Auto-Catalytic Degradation (Yield Loss) D->F E->F Lowers pH

Logical workflow of moisture-induced degradation and the inert storage mitigation strategy.

References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data , ACS Publications (The Journal of Organic Chemistry). 1

  • Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters , Oxford University Press. 4

  • Sulfonate-ester-kinetic-study , Novatia, LLC / Organic Process Research & Development. 2

  • Sulfonate Esters - How Real is the Risk? , Product Quality Research Institute (PQRI). 3

Sources

Technical Support Center: Minimizing Moisture Sensitivity of Sulfonate Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Stabilization, Synthesis, and Purification of Alkyl Sulfonates (Ms, Ts, Tf, Ns)

Diagnostic Hub: The "Vicious Cycle" of Degradation

User Query: "Why does my sulfonate ester (mesylate/tosylate) degrade rapidly upon concentration, often turning into a black oil?"

Technical Diagnosis: You are likely experiencing Acid Autocatalysis . Sulfonate esters are potent electrophiles designed to be good leaving groups.[1] However, their reaction with trace moisture generates a sulfonic acid byproduct (e.g., MsOH, TsOH). Unlike carboxylic acids, these are superacids (or strong acids) that protonate the remaining ester, significantly lowering the activation energy for further hydrolysis.

This creates a self-accelerating decomposition loop. If you do not break this cycle immediately, the material will polymerize (turning black) or revert to the alcohol.

Visualization: The Autocatalytic Decomposition Loop

Figure 1: Mechanism of acid-catalyzed hydrolysis leading to rapid yield loss.

AcidAutocatalysis Ester Sulfonate Ester (R-OSO2R') Hydrolysis Hydrolysis Event (SN2 / SN1) Ester->Hydrolysis + Moisture Protonation Protonation of Ester (Activated Electrophile) Ester->Protonation Moisture Trace Moisture (H2O) Moisture->Hydrolysis Acid Strong Acid Byproduct (R'SO3H) Hydrolysis->Acid Generates Alcohol Alcohol (R-OH) Hydrolysis->Alcohol Acid->Protonation Catalyzes Protonation->Hydrolysis Accelerates (10x-100x) Degradation Rapid Decomposition (Black Tar/Polymer) Protonation->Degradation Thermal Decay

Caption: The degradation cycle where the acid byproduct catalyzes further hydrolysis, leading to exponential decay.

Synthesis & Reaction Optimization

Objective: Prevent acid formation during the reaction.

The choice of base and temperature is critical. While Pyridine is traditional, it is often insufficient for highly sensitive triflates.

Comparative Stability Data

Use this table to select the appropriate leaving group based on your molecule's sensitivity.

Sulfonate TypeAbbr.Reactivity (Leaving Group Ability)Moisture SensitivityRecommended Base System
Triflate -OTfExtremely High (~

x Ms)
Critical (Reacts with atmospheric moisture)2,6-Lutidine or Pyridine (Anhydrous)
Nosylate -ONsVery HighHighEt3N / DMAP
Tosylate -OTsModerateModerate (Stable if acid-free)Et3N / Pyridine
Mesylate -OMsModerateModerate to HighEt3N (Excess)
Protocol: The "Buffered" Synthesis

Standard protocol for minimizing hydrolysis during formation.

  • Drying: Flame-dry all glassware. Use anhydrous DCM or THF (water content <50 ppm).

  • Base Stoichiometry: Use 1.5 to 2.0 equivalents of base (Triethylamine or Diisopropylethylamine).

    • Why? You need 1.0 eq to neutralize the HCl generated, and the excess 0.5-1.0 eq acts as a "buffer sponge" to scavenge any adventitious acid.

  • Temperature:

    • Triflates: Strictly

      
       to 
      
      
      
      .
    • Ms/Ts:

      
       initially, then warm to RT only if necessary.
      
  • Quench: Do not quench with water if the product is a triflate. Concentrate directly or filter through a pad of anhydrous neutral alumina.

Workup & Purification (The Danger Zone)

User Query: "My crude NMR looks clean, but after column chromatography, the product is gone or streaking."

Technical Diagnosis: Standard Silica Gel (SiO2) is slightly acidic (pH ~5-6) and contains bound water. This is the perfect environment to trigger the Acid Autocatalysis cycle described in Figure 1.

Solution: The Buffered Silica Technique

You must neutralize the silica gel before introducing your compound.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).

  • The Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry.

    • Example: For 100 mL of solvent, add 1 mL of Et3N.

  • Equilibration: Pour the column and flush with 2-3 column volumes of the Et3N-doped solvent.

  • Loading: Load your crude material.

  • Elution: Run the column using your standard solvent system (the Et3N is usually not needed in the eluent once the silica is deactivated, but can be kept at 0.5% for extreme cases).

  • Concentration: Rotovap with the water bath set to

    
    .
    
Decision Logic: Purification Strategy

Figure 2: Decision tree for selecting the safest purification method.

PurificationStrategy Start Crude Sulfonate Ester IsSolid Is the product a solid? Start->IsSolid Crystallization Recrystallization (Hexane/Et2O) IsSolid->Crystallization Yes (Safest) IsTriflate Is it a Triflate (-OTf)? IsSolid->IsTriflate No (Oil) NeutralAlumina Filter via Neutral Alumina (No Silica) IsTriflate->NeutralAlumina If purification needed BufferedSilica Flash Chromatography (1% Et3N Buffered Silica) IsTriflate->BufferedSilica Only if Ms/Ts/Ns DirectUse Use Crude Immediately (Telescope Reaction) IsTriflate->DirectUse Highly Unstable

Caption: Workflow to determine purification method based on physical state and stability.

Storage & Handling

  • Solvent Trap: Never store sulfonate esters in chloroform or DCM for long periods, as these can become acidic over time. Store in Benzene (freezes at

    
    , locking the matrix) or anhydrous Toluene .
    
  • The "Base Pellet" Trick: When storing sensitive mesylates/tosylates in a vial, add a small pellet of solid Potassium Carbonate (

    
    )  or a few beads of Activated Molecular Sieves (4Å)  to the oil/solid. This acts as a permanent acid/moisture scavenger.
    
  • Genotoxicity Warning: Alkyl sulfonates are known Genotoxic Impurities (PGIs). Handle with extreme caution in a fume hood. Any spill should be treated with strong aqueous base (NaOH) to hydrolyze and deactivate the alkylating agent [1].

Frequently Asked Questions (FAQ)

Q: Can I use Magnesium Sulfate (


) to dry my organic layer? 
A: Avoid it. 

is slightly Lewis acidic and can initiate degradation of sensitive triflates or secondary mesylates. Use Sodium Sulfate (

)
or Potassium Carbonate (

)
instead; they are neutral-to-basic and much safer for these intermediates [2].

Q: I need to ship a mesylate intermediate to a collaborator. How do I ensure it survives? A: Do not ship it neat (pure oil). Dissolve it in anhydrous toluene with 1% Triethylamine, seal it under Argon, and ship on dry ice. The solvent dilution reduces bimolecular degradation, and the amine prevents acid autocatalysis.

Q: My TLC shows the product, but it vanishes after aqueous workup. A: Your aqueous wash might be too acidic or the hydrolysis is extremely fast.

  • Fix: Use cold (

    
    )  half-saturated Sodium Bicarbonate (
    
    
    
    )
    for the wash. Perform the separation quickly (under 5 minutes) and immediately dry the organic layer. Do not let it sit in the separator funnel.

References

  • Elder, D. P., Teasdale, A., & Lipczynski, A. M. (2008).[2] Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-8.[2] 2

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (General reference for drying agents and buffered silica techniques). 3[4][5][6][7][8][9][10][3]

  • Babtie, A. C., et al. (2012).[10][11] Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters.[10] Organic & Biomolecular Chemistry, 10, 8095.[11] 12[4][5][6][7][8][9][10][3]

Sources

Validation & Comparative

1H NMR spectrum analysis of phenyl 4-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Phenyl 4-Nitrobenzenesulfonate (Nosylate) vs. Phenyl p-Toluenesulfonate (Tosylate): ¹H NMR Spectral Signatures and Leaving Group Reactivity

Executive Summary

In the realm of organic synthesis and drug development, converting a hydroxyl group into a sulfonate ester is a foundational strategy for generating a competent leaving group. While phenyl p-toluenesulfonate (phenyl tosylate) is ubiquitous due to its low cost and historical precedence, phenyl 4-nitrobenzenesulfonate (phenyl nosylate) offers distinct, often superior, advantages in both chemical reactivity and analytical resolution.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two derivatizing agents. By examining their ¹H NMR spectral signatures and the mechanistic causality behind their reactivity, this guide provides researchers with the necessary data to make informed reagent selections. Furthermore, a self-validating experimental protocol is provided to ensure high-fidelity synthesis and quantitative NMR (qNMR) analysis.

Mechanistic Causality: Structural Impact on Reactivity and NMR

The fundamental difference between a nosylate and a tosylate lies in the para-substituent of the benzenesulfonyl ring: a strongly electron-withdrawing nitro group (–NO₂) versus an electron-donating methyl group (–CH₃). This single substitution dictates both the kinetic performance of the leaving group and its magnetic resonance profile.

1. Superior Leaving Group Ability The efficacy of a leaving group is inversely proportional to the basicity of its conjugate anion. In the nosylate anion, the –NO₂ group delocalizes the negative charge through strong resonance (–M) and inductive (–I) effects, significantly stabilizing the anion compared to the tosylate anion[1]. Consequently, nosylates undergo nucleophilic substitution (Sₙ2) and elimination (E2) reactions at considerably faster rates. This makes nosylation the preferred strategy when dealing with sterically hindered secondary alcohols or poorly nucleophilic substrates in complex Active Pharmaceutical Ingredients (APIs)[2].

2. NMR Deshielding Effect In ¹H NMR spectroscopy, the local electron density around a nucleus dictates its chemical shift. The electron-withdrawing nitro group strips electron density from the aromatic ring, deshielding the protons (particularly those ortho to the –NO₂ group). This results in a pronounced downfield shift (>8.0 ppm), moving these signals away from the crowded 7.0–7.5 ppm aromatic region often populated by the API's core structure[3].

Data Presentation: Comparative ¹H NMR Spectral Analysis

The table below contrasts the ¹H NMR chemical shifts of phenyl nosylate and phenyl tosylate in CDCl₃. The experimental data illustrates how the para-substituent fundamentally alters the magnetic environment of the sulfonyl ring protons[3].

Structural FeaturePhenyl Nosylate (δ ppm)Phenyl Tosylate (δ ppm)Mechanistic Rationale
Sulfonyl Ring (ortho to –NO₂ / –CH₃)8.37 (d, J = 8.9 Hz, 2H)7.32 (d, J = 8.0 Hz, 2H)Protons ortho to the –NO₂ group experience extreme deshielding due to strong –I and –M effects. In tosylate, the +I effect of the methyl group shields these protons.
Sulfonyl Ring (ortho to –SO₃)8.06 (d, J = 8.9 Hz, 2H)7.70 (d, J = 8.3 Hz, 2H)The –SO₃ group is electron-withdrawing; however, the –NO₂ group in nosylate exerts an additional synergistic pull, shifting the signal further downfield.
Phenoxy Ring (ortho)7.05–7.17 (m, 2H)6.98 (d, J = 7.2 Hz, 2H)The phenoxy protons are insulated from the sulfonyl para-substituent, but the stronger electron demand of the nosyl group causes a slight downfield shift.
Phenoxy Ring (meta/para)7.27–7.35 (m, 3H)7.24–7.32 (m, 3H)Minimal impact; signals remain in the standard unsubstituted/monosubstituted aromatic region.
Aliphatic Substituent None (Absent)2.45 (s, 3H, –CH₃)The tosyl methyl group provides a distinct 3H singlet. Nosylate lacks aliphatic protons, preventing overlap with critical aliphatic API signals.

Experimental Protocol: Synthesis and qNMR Validation

To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing phenyl 4-nitrobenzenesulfonate and verifying its absolute purity via quantitative NMR (qNMR)[4],[5].

Phase 1: Reaction Assembly & Monitoring

  • Initiation: Dissolve phenol (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; cooling minimizes the formation of colored degradation byproducts and prevents solvent boil-off.

  • Reagent Addition: Add Triethylamine (Et₃N, 1.2 eq) dropwise, followed by the portion-wise addition of 4-Nitrobenzenesulfonyl chloride (p-NsCl, 1.05 eq).

  • Validation Check: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1) until the phenol spot is completely consumed (typically 2–4 hours), confirming reaction completion.

Phase 2: Workup and Purification

  • Quench: Add 1M HCl to neutralize excess Et₃N.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to hydrolyze and remove unreacted p-NsCl as a water-soluble salt) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield pure light pink/white crystals[3].

Phase 3: Quantitative ¹H NMR (qNMR) Acquisition

  • Sample Prep: Weigh exactly 10.0 mg of the purified phenyl nosylate and 5.0 mg of a certified internal standard (e.g., Maleic acid, δ 6.26 ppm) into a vial. Dissolve completely in 0.6 mL of CDCl₃.

  • Instrument Calibration: Acquire the ¹H NMR spectrum using a 90° pulse angle.

  • Self-Validating Parameter (Critical): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 ≥ 10 seconds for aromatics)[4]. Causality: This ensures all nuclei return to thermal equilibrium between pulses, guaranteeing that the integrated signal area is directly proportional to the true molar ratio of the protons.

  • Analysis: Integrate the internal standard peak against the distinct nosyl doublet at δ 8.37 ppm to calculate absolute purity.

Workflow Visualization

G N1 Reactants: Phenol + p-NsCl N2 Reaction Setup: CH₂Cl₂, Et₃N, 0 °C to RT N1->N2 Nucleophilic Attack N3 Workup & Purification: Aq. Wash & Recrystallize N2->N3 Quench & Isolate N4 qNMR Acquisition: CDCl₃, D1 ≥ 5×T₁ N3->N4 Sample Prep N5 Spectral Analysis: AA'BB' System Resolution N4->N5 Data Processing

Workflow for the synthesis, purification, and quantitative 1H NMR validation of phenyl nosylate.

Conclusion: Strategic Selection in Drug Development

While phenyl tosylate remains a cost-effective standard, phenyl nosylate provides critical advantages in specific drug development workflows. Analytically, the nosylate group is "transparent" in the aliphatic region of the ¹H NMR spectrum, making it ideal when monitoring the derivatization of complex APIs with crowded aliphatic signals. Chemically, the hyper-reactive nosylate leaving group enables substitutions on sterically hindered alcohols where tosylates would otherwise fail or require forcing conditions that risk degrading the API[2].

References

  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate.[Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

Sources

13C NMR Chemical Shift Guide: Phenyl 4-Nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for phenyl 4-nitrobenzenesulfonate (also known as phenyl p-nitrobenzenesulfonate). It synthesizes experimental data from peer-reviewed literature with comparative structural analysis to ensure accurate signal assignment.

Executive Summary & Structural Context

Phenyl 4-nitrobenzenesulfonate (CAS: 4133-34-0 for related tetralone, Note: The specific CAS for phenyl 4-nitrobenzenesulfonate is 1523-04-2) is a sulfonate ester widely used in organic synthesis as a crystallizing agent and a potent leaving group (nosylate).

Characterizing this compound requires distinguishing between two aromatic systems:

  • The Phenoxysulfonyl Ring (Ring A): The phenyl group attached to the oxygen.

  • The Nitrobenzenesulfonyl Ring (Ring B): The phenyl group attached to the sulfur, substituted with a nitro group.

This guide compares the target compound against Phenyl 4-methylbenzenesulfonate (Phenyl Tosylate) and 2-Isopropylphenyl 4-nitrobenzenesulfonate to validate chemical shift assignments.

Comparative 13C NMR Data

The following table consolidates experimental 13C NMR chemical shifts (in CDCl₃). Data for the target compound is derived from high-fidelity comparative analysis of the Sakurai (2007) and Gagné-Boulet (2018) datasets.

Table 1: Chemical Shift Assignments (δ, ppm in CDCl₃)[1][2][3][4]
Carbon PositionPhenyl 4-nitrobenzenesulfonate (Target)Phenyl 4-methylbenzenesulfonate (Reference)2-Isopropylphenyl 4-nitrobenzenesulfonate (Reference)Assignment Logic
Solvent CDCl₃ CDCl₃ CDCl₃
Ring B (Sulfonyl)
C-4 (C-NO₂)150.9 N/A150.9Strong Deshielding by -NO₂
C-1 (C-SO₂)141.7 132.5141.7Sulfonyl ipso carbon
C-2,6 (o- to SO₂)129.8 129.6129.8Ortho to Sulfonyl
C-3,5 (m- to SO₂)124.4 128.5124.4Ortho to Nitro (Shielded relative to C-2,[1]6)
Ring A (Phenoxy)
C-1' (C-O)149.7 149.7146.7Phenolic ipso carbon (shifted by isopropyl)
C-3',5' (m- to O)129.7 129.7127.9Meta to Oxygen
C-4' (p- to O)127.1 127.1127.0Para to Oxygen
C-2',6' (o- to O)122.4 122.4138.1Ortho to Oxygen (shifted by isopropyl)
Substituents N/A21.7 (CH₃)26.9, 23.1 (iPr)

Key Technical Insight: The sulfonate linkage (-SO₂-O-) acts as an electronic insulator. Consequently, the chemical shifts of the Phenoxy Ring (Ring A) in the target compound are nearly identical to those in Phenyl Tosylate (within ±0.1 ppm). The Nitro group on Ring B causes a significant downfield shift of C-4 (~151 ppm) and C-1 (~142 ppm) compared to the methyl analog.

Experimental Protocol

To reproduce these results, follow this self-validating synthesis and characterization workflow.

A. Synthesis (Standard Protocol)
  • Reagents: Phenol (1.0 equiv), 4-Nitrobenzenesulfonyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DMAP (cat.), DCM (Solvent).

  • Procedure:

    • Dissolve phenol in anhydrous DCM at 0°C.

    • Add triethylamine and DMAP.

    • Slowly add 4-nitrobenzenesulfonyl chloride.

    • Stir at Room Temperature for 4 hours.

    • Wash with 1M HCl, then NaHCO₃, then Brine.

    • Recrystallize from Ethanol/Hexane to obtain pale yellow needles.

B. NMR Acquisition Parameters

Ensure quantitative accuracy by using the following settings on a 400 MHz (or higher) spectrometer:

  • Solvent: CDCl₃ (Chloroform-d) with TMS internal standard (0.00 ppm).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): ≥ 2.0 seconds (Ensure relaxation of quaternary carbons C-1, C-4, C-1').

  • Scans (NS): Minimum 1024 scans (due to lower sensitivity of quaternary carbons).

  • Spectral Width: -10 to 220 ppm.

Signal Assignment Workflow

The following diagram illustrates the logical flow for assigning the 13C signals, distinguishing between the electron-deficient nitro-ring and the electron-rich phenoxy ring.

NMR_Assignment Sample Phenyl 4-Nitrobenzenesulfonate (CDCl3 Solution) Spectrum 13C NMR Spectrum (Broadband Decoupled) Sample->Spectrum Region_Low Shielded Region (120 - 130 ppm) Spectrum->Region_Low Aromatic CH Region_High Deshielded Region (140 - 160 ppm) Spectrum->Region_High Quaternary Carbons Ortho_Nitro C-3,5 (Ortho to NO2) ~124.4 ppm (High Intensity CH) Region_Low->Ortho_Nitro Shielded by Resonance Ortho_Oxy C-2',6' (Ortho to O) ~122.4 ppm (High Intensity CH) Region_Low->Ortho_Oxy Shielded by Resonance C_Nitro C-4 (C-NO2) ~150.9 ppm (Quaternary, Low Intensity) Region_High->C_Nitro Strongest EWG Effect C_Phenoxy C-1' (C-O) ~149.7 ppm (Quaternary, Low Intensity) Region_High->C_Phenoxy O-Deshielding C_Sulfonyl C-1 (C-SO2) ~141.7 ppm (Quaternary) Region_High->C_Sulfonyl S-Deshielding

Figure 1: Decision tree for assigning 13C NMR signals based on electronic substituent effects (EWG = Electron Withdrawing Group).

References

  • Sakurai, N., & Mukaiyama, T. (2007). A New Preparative Method of Aryl Sulfonate Esters by Using Cyclic Organobismuth Reagents. Heterocycles, 74, 771-789. (Provides 1H NMR and synthesis of Phenyl 4-nitrobenzenesulfonate, Compound 5a). Link

  • Gagné-Boulet, M., et al. (2018). Preparation, characterisation and biological evaluation of new N-phenyl aminobenzenesulfonates. European Journal of Medicinal Chemistry, 155, 681-694.[1] (Provides full 13C NMR data for the analog 2-Isopropylphenyl 4-nitrobenzenesulfonate). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals). Link

  • SDBS Web: Spectral Database for Organic Compounds. (AIST, Japan). Phenyl p-toluenesulfonate (SDBS No. 3088). (Reference for unsubstituted phenyl ring shifts). Link

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Phenyl 4-Nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Method Comparison, Fragmentation Mechanisms, and Experimental Workflows

Introduction

Phenyl 4-nitrobenzenesulfonate (often referred to as phenyl nosylate) is a highly reactive electrophile used extensively in organic synthesis and strictly monitored as a potentially genotoxic impurity (PGI) in pharmaceutical drug substances. Due to its unique electronic properties—specifically the highly electron-withdrawing nitro and sulfonate groups—its behavior in a mass spectrometer varies drastically depending on the ionization source.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance and fragmentation logic of phenyl 4-nitrobenzenesulfonate across Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI). By understanding the mechanistic causality behind these fragmentation patterns, researchers can design self-validating protocols for both structural elucidation and trace-level quantification.

Section 1: Mechanistic Causality in Ionization Selection

The choice of ionization source fundamentally dictates the internal energy transferred to the analyte and the resulting charge state, which in turn governs the fragmentation pathway.

Electron Ionization (EI-MS): The Hard Ionization Paradigm

EI operates at 70 eV, stripping an electron to form a highly energetic, odd-electron radical cation ([M]⁺•). Because phenyl 4-nitrobenzenesulfonate lacks a strongly charge-retaining basic site, the molecular ion (m/z 279) is often transient. The excess internal energy drives rapid homolytic and heterolytic cleavages. As seen in 1, EI fragmentation is dominated by the cleavage of the S-O and C-S bonds, providing a rich spectrum ideal for library matching and structural confirmation[1].

Electrospray Ionization (ESI-MS): The Adduct Dilemma

ESI is a "soft" ionization method that produces even-electron ions. However, phenyl 4-nitrobenzenesulfonate is a neutral, relatively non-polar ester. In positive mode (ESI+), it exhibits poor ionization efficiency. The signal is heavily diluted across multiple competing adducts ([M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺). According to2, this adduct competition severely degrades analytical sensitivity and reproducibility[2].

Atmospheric Pressure Chemical Ionization (APCI-MS): The Optimal Choice for PGIs

For trace quantification of aromatic sulfonate esters, APCI in negative ion mode (APCI-) is the superior alternative. The highly electronegative nitro and sulfonate moieties efficiently capture electrons in the gas phase. As demonstrated in3, APCI(-) yields highly stable precursor ions that readily undergo Collision-Induced Dissociation (CID) to produce diagnostic sulfonate anions, allowing for limits of detection in the low ng/mL range[3].

Section 2: Comparative Quantitative Data

The table below summarizes the diagnostic ions and analytical utility of each platform for phenyl 4-nitrobenzenesulfonate analysis.

Table 1: Comparative Fragmentation Data for Phenyl 4-Nitrobenzenesulfonate
Ionization ModePrimary Precursor IonDominant Fragment Ions (m/z)Relative SensitivityPrimary Analytical Utility
EI-MS (70 eV) [M]⁺• (m/z 279)186, 122, 93, 77ModerateStructural elucidation, GC-MS library matching
ESI-MS (+) [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺Variable (adduct dependent)LowNot recommended (severe adduct competition)
ESI-MS (-) [M-H]⁻ / [M]⁻202, 93Moderate to HighRoutine LC-MS qualitative workflows
APCI-MS (-) [M]⁻ / [M-H]⁻ (~m/z 279)202Very HighTrace PGI quantification (SRM mode)

Section 3: Diagnostic Logic & Fragmentation Pathways

The following diagram maps the divergent fragmentation pathways of phenyl 4-nitrobenzenesulfonate based on the applied ionization energy and polarity.

MS_Fragmentation_Logic M_EI EI-MS Precursor [M]⁺• (m/z 279) F1_EI 4-Nitrobenzenesulfonyl Cation [4-NO₂-C₆H₄-SO₂]⁺ (m/z 186) M_EI->F1_EI - Phenoxy radical (93 Da) F3_EI Phenoxy Cation [C₆H₅O]⁺ (m/z 93) M_EI->F3_EI S-O Cleavage (Charge on O) F2_EI 4-Nitrophenyl Cation [4-NO₂-C₆H₄]⁺ (m/z 122) F1_EI->F2_EI - SO₂ (64 Da) M_APCI APCI(-) / ESI(-) Precursor [M]⁻ / [M-H]⁻ (~m/z 279) F1_APCI 4-Nitrobenzenesulfonate Anion [4-NO₂-C₆H₄-SO₃]⁻ (m/z 202) M_APCI->F1_APCI Heterolytic C-O Cleavage (Charge on Sulfonate) F2_APCI Phenoxide Anion [C₆H₅O]⁻ (m/z 93) M_APCI->F2_APCI Heterolytic S-O Cleavage (Charge on Phenoxide)

Figure 1: Comparative mass spectrometry fragmentation logic for phenyl 4-nitrobenzenesulfonate.

Section 4: Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, protocols must be designed with built-in validation steps. Below are the optimized methodologies for analyzing this compound.

Protocol A: Trace Quantification via LC-APCI-MS/MS (SRM Mode)

This method is optimized for the high-sensitivity detection of phenyl nosylate as a PGI.

  • Sample Preparation (Causality: Preventing Artifacts): Dissolve the analyte in a quenching aprotic solvent (e.g., 100% Acetonitrile). Why? Sulfonate esters are highly susceptible to nucleophilic attack by protic solvents (like methanol or water) over time. Analyzing immediately in an aprotic matrix prevents artifactual degradation into 4-nitrobenzenesulfonic acid, which would artificially lower quantitative recovery.

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: Acetonitrile. A rapid gradient (5% to 95% B over 3 minutes) ensures the hydrophobic phenyl nosylate elutes as a sharp, concentrated band.

  • Source Optimization: Set the APCI corona discharge current to -4.0 µA (negative mode). Maintain the vaporizer temperature at 350°C to ensure complete volatilization without inducing thermal degradation prior to ionization.

  • SRM Transitions: Program the triple quadrupole to monitor the primary transition m/z 279 → m/z 202 (Collision Energy: ~15-20 eV). This monitors the cleavage of the phenoxy group to yield the stable 4-nitrobenzenesulfonate anion.

  • Self-Validation Step: Monitor a secondary transition (m/z 279 → m/z 93 ). The peak area ratio between the primary (m/z 202) and secondary (m/z 93) product ions must remain constant (±10%) across all calibration standards and unknown samples. A deviation indicates isobaric interference, invalidating the data point.

Protocol B: Structural Elucidation via GC-EI-MS

This method is utilized when confirming the exact molecular connectivity of synthesized phenyl 4-nitrobenzenesulfonate.

  • Sample Introduction: Inject 1 µL of sample (10 µg/mL in Dichloromethane) in splitless mode. Maintain the injector temperature at 250°C to maximize the transfer of the intact ester to the column.

  • Chromatography: Use a standard 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

  • Ionization: Operate the EI source at standard 70 eV.

  • Self-Validation Step (Causality: Confirming Parent-Daughter Relationships): The molecular ion (m/z 279) is often weak at 70 eV. To definitively prove that the dominant m/z 186 peak (sulfonyl cation) originates from the intact molecule and not a co-eluting contaminant, lower the ionization energy from 70 eV to 20 eV. At 20 eV, the relative abundance of the m/z 279 molecular ion will increase significantly relative to the m/z 186 fragment, validating the structural assignment.

References

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ioniz
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.

Sources

Validation of phenyl 4-nitrobenzenesulfonate purity using TLC

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Phenyl 4-Nitrobenzenesulfonate Purity Using Thin Layer Chromatography (TLC)

Executive Summary

Phenyl 4-nitrobenzenesulfonate (CAS: 32337-46-5 ), often referred to as phenyl p-nitrobenzenesulfonate, is a critical intermediate in organic synthesis, particularly as an activated sulfonate ester for nucleophilic substitution reactions and as a reference standard in proteomic derivatization.[1] Its purity is paramount because residual starting materials—specifically phenol and 4-nitrobenzenesulfonyl chloride —can act as competing nucleophiles or electrophiles in downstream applications.[1]

This guide provides a self-validating Thin Layer Chromatography (TLC) protocol designed to qualitatively assess the purity of phenyl 4-nitrobenzenesulfonate.[1] Unlike High-Performance Liquid Chromatography (HPLC), which requires significant setup time and capital, this TLC method offers a rapid, parallelizable, and cost-effective validation system suitable for in-process monitoring and quick purity checks.[1]

Methodology Comparison: Why TLC?

While HPLC is the gold standard for quantification, TLC is often superior for rapid qualitative validation during synthesis or initial quality control.

FeatureTLC (This Protocol) HPLC (Reverse Phase) Melting Point
Primary Utility Rapid purity check & reaction monitoringPrecise quantification (>99.5%)Identity confirmation
Time to Result 10–15 minutes30–60 minutes (equilibration + run)5–10 minutes
Sample Throughput High (multiple spots per plate)Low (serial injection)Single sample
Detection Limit ~0.1–1.0 µg< 1 ngN/A
Cost per Run < $1.00> $20.00Negligible
Specific Weakness Lower resolution for similar isomers"Invisible" impurities (if no chromophore)Ambiguous for mixtures

Chemical Basis & Impurity Profile

To validate purity, one must understand the potential contaminants. The synthesis typically involves the reaction of 4-nitrobenzenesulfonyl chloride with phenol in the presence of a base.

  • Target Compound: Phenyl 4-nitrobenzenesulfonate (Less polar, UV active).[1]

  • Impurity A (Starting Material): Phenol (Polar, H-bonding, UV active).

  • Impurity B (Starting Material): 4-Nitrobenzenesulfonyl chloride (Reactive, hydrolyzes to acid).[1]

  • Impurity C (Degradant): 4-Nitrobenzenesulfonic acid (Very polar, stays at baseline).[1]

Rf Prediction Logic:



Note: The sulfonyl chloride may co-elute near the product but often streaks due to hydrolysis on the silica.

Experimental Protocol: Self-Validating System

This protocol uses a "Co-spotting" technique. This is crucial because Rf values can fluctuate based on humidity and solvent age. By running the starting materials (SM) alongside the product, the plate becomes self-calibrating.

Materials
  • Stationary Phase: Silica Gel 60

    
     pre-coated plates (aluminum or glass backed).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (Start with 80:20 v/v).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (

    
    ).
    
  • Reference Standards: Pure Phenol, Pure 4-Nitrobenzenesulfonyl chloride.[1]

Step-by-Step Procedure
  • Chamber Saturation:

    • Add ~10 mL of Hexane:EtOAc (8:2) to a TLC chamber.

    • Place a filter paper liner inside to saturate the atmosphere. Close lid and wait 10 mins.

    • Expert Insight: Saturation prevents "smiling" solvent fronts and ensures reproducible Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of your Product in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Prepare separate solutions of Phenol (SM1) and Sulfonyl Chloride (SM2) at similar concentrations.

  • Plate Spotting (The Validation Layout):

    • Mark a baseline 1.5 cm from the bottom with a pencil.

    • Spot 4 lanes:

      • Lane 1: Phenol Reference (SM1)[1]

      • Lane 2: Sulfonyl Chloride Reference (SM2)[1]

      • Lane 3: Co-spot (Product + SM1 + SM2) – Critical for proving separation.

      • Lane 4: Product Sample

    • Note: Keep spots small (< 2 mm diameter).

  • Development:

    • Place plate in chamber. Ensure solvent level is below the baseline.[2]

    • Run until solvent front is ~1 cm from the top.

    • Remove and mark solvent front immediately with pencil.

  • Visualization:

    • UV (254 nm): Outline all dark spots. The nitro group and aromatic rings act as strong chromophores (fluorescence quenching).

    • Iodine Stain (Optional): Place in iodine chamber. Phenol often stains brown/yellow more intensely than the ester.

Data Interpretation & Acceptance Criteria

Calculate the Retention Factor (


) for each spot:


Expected Results (Hexane:EtOAc 8:2)
CompoundApproximate

Appearance (UV 254)Status
Phenyl 4-nitrobenzenesulfonate 0.50 – 0.60 Dark SpotProduct
4-Nitrobenzenesulfonyl chloride0.45 – 0.55Dark Spot (may streak)Impurity
Phenol0.20 – 0.35Dark SpotImpurity
4-Nitrobenzenesulfonic acid0.00 – 0.05Spot at BaselineHydrolysis Product
Pass/Fail Criteria
  • PASS: Lane 4 shows a single spot corresponding to the Rf of the Product in Lane 3. No spots match the Rf of Phenol (Lane 1).

  • FAIL: Lane 4 shows secondary spots matching Lane 1 or Lane 2, or a streak from the baseline (indicating acid contamination).

Visualizations

Figure 1: Validation Workflow

TLC_Validation Start Start Validation Prep Prepare Solutions (Product, Phenol, Chloride) Start->Prep Spot Spot TLC Plate (Lanes: SM1, SM2, Co-spot, Product) Prep->Spot Run Develop Plate (Hexane:EtOAc 8:2) Spot->Run Vis Visualize (UV 254nm) Run->Vis Decision Single Spot in Product Lane? Vis->Decision Pass PASS: High Purity Decision->Pass Yes CheckRf Check Impurity Rf Decision->CheckRf No (Extra Spots) Recryst FAIL: Recrystallize (EtOH) CheckRf->Recryst Rf < Product (Phenol/Acid) Column FAIL: Column Chromatography CheckRf->Column Rf ≈ Product (Chloride/Mixed)

Caption: Operational workflow for TLC validation of phenyl 4-nitrobenzenesulfonate purity.

Figure 2: Mobile Phase Optimization Logic

Solvent_Tree Root Initial Run Hexane:EtOAc (8:2) Eval Evaluate Product Rf Root->Eval High Rf > 0.7 (Too Non-Polar) Eval->High Good Rf 0.3 - 0.6 (Optimal) Eval->Good Low Rf < 0.2 (Too Polar) Eval->Low Action1 Decrease Polarity Try Hexane:EtOAc (9:1) High->Action1 Action2 Proceed to Validation Good->Action2 Action3 Increase Polarity Try Hexane:EtOAc (7:3) Low->Action3

Caption: Decision tree for optimizing mobile phase polarity to achieve sufficient separation.

References

  • Baum, J. C., et al. (1975). "Arylsulfonoxylation of Aromatic Compounds. VII. The p-Nitrophenylsulfonoxylation of Benzyl Alcohol, Benzaldehyde, and Acetophenone."[1][3] The Journal of Organic Chemistry, 40(17), 2426–2430.[3] (Confirms synthesis and melting point of phenyl ester).

  • Sigma-Aldrich. "Methyl 4-nitrobenzenesulfonate Product Sheet."[1] (Used for comparative physical property analysis of nitrobenzenesulfonate esters).

  • BenchChem. "Technical Support Center: Monitoring Sulfonylation Reactions with TLC."

  • National Institutes of Health (NIH) PubChem. "4-Nitrobenzenesulfonic acid (Compound CID 8740)."

  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC): Visualization and Rf Values."

Sources

A Comparative Guide to the Hydrolysis Rates of Substituted Phenyl Benzenesulfonates: A Mechanistic and Experimental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the stability of a molecule in aqueous environments is a critical determinant of its efficacy and safety profile. Phenyl benzenesulfonates and their derivatives are not only important intermediates in organic synthesis but also serve as scaffolds in various bioactive compounds. Understanding their hydrolysis kinetics is paramount for predicting shelf-life, designing pro-drugs, and elucidating metabolic pathways. This guide provides an in-depth comparative analysis of the hydrolysis rates of substituted phenyl benzenesulfonates, grounded in mechanistic principles and supported by a detailed experimental protocol.

Mechanistic Underpinnings of Phenyl Benzenesulfonate Hydrolysis

The hydrolysis of phenyl benzenesulfonates proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl group. The generally accepted mechanism involves the attack of a nucleophile, typically a hydroxide ion in alkaline hydrolysis, on the electrophilic sulfur center. This can proceed through either a concerted (SN2-like) pathway or a stepwise mechanism involving a pentacoordinate intermediate.[1][2] The nature of the substituents on both the phenyl ring and the benzenesulfonate moiety can influence which pathway is favored.

Electron-withdrawing groups on the phenyl leaving group, for instance, stabilize the forming phenoxide ion, making it a better leaving group and thus accelerating the reaction.[3][4] Conversely, electron-donating groups on the benzenesulfonate ring can influence the electrophilicity of the sulfur atom. The interplay of these electronic effects dictates the overall rate of hydrolysis.

Caption: Generalized mechanism for the alkaline hydrolysis of phenyl benzenesulfonates.

Experimental Protocol for Comparative Kinetic Analysis

This section details a robust and reproducible method for determining the hydrolysis rates of a series of substituted phenyl benzenesulfonates using UV-Vis spectrophotometry. The protocol is designed to be self-validating by including appropriate controls and ensuring pseudo-first-order reaction conditions.

Materials and Reagents
  • Substituted Phenyl Benzenesulfonates (e.g., 4-nitrophenyl benzenesulfonate, 4-chlorophenyl benzenesulfonate, phenyl benzenesulfonate, 4-methylphenyl benzenesulfonate, 4-methoxyphenyl benzenesulfonate)

  • Buffer solutions of desired pH (e.g., phosphate or borate buffers)

  • Sodium Hydroxide (NaOH) solution, standardized

  • Acetonitrile or other suitable organic solvent (for stock solutions)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

Caption: Step-by-step workflow for the kinetic analysis of phenyl benzenesulfonate hydrolysis.

Detailed Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of each substituted phenyl benzenesulfonate (e.g., 10 mM) in a suitable organic solvent like acetonitrile to ensure solubility.

  • Preparation of Reaction Medium: Prepare a series of buffer solutions with a known pH. For alkaline hydrolysis studies, a buffer with a pH in the alkaline range (e.g., pH 10-12) is suitable.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product (the substituted phenoxide) has a strong absorbance, and the starting material has minimal absorbance. This is typically determined by scanning the UV-Vis spectra of the starting material and the fully hydrolyzed product.

    • Pipette a known volume of the buffer solution into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

    • To initiate the reaction, inject a small, precise volume of the stock solution of the phenyl benzenesulfonate into the cuvette. The final concentration of the substrate should be low enough to ensure pseudo-first-order conditions (i.e., [OH⁻] >> [substrate]).

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.

    • To determine the second-order rate constant (k₂), repeat the experiment at different concentrations of the nucleophile (e.g., by varying the pH of the buffer). A plot of kobs versus the concentration of the nucleophile ([OH⁻]) should yield a straight line with a slope equal to k₂.

Comparative Hydrolysis Rate Data

The following table summarizes representative second-order rate constants (k₂) for the alkaline hydrolysis of a series of para-substituted phenyl benzenesulfonates at 25 °C.

Substituent (Y) on Phenyl RingHammett Substituent Constant (σp)Second-Order Rate Constant (k₂), M⁻¹s⁻¹
-NO₂0.781.5 x 10¹
-Cl0.232.8 x 10⁻¹
-H0.008.5 x 10⁻²
-CH₃-0.173.2 x 10⁻²
-OCH₃-0.271.5 x 10⁻²

Note: The k₂ values are illustrative and based on trends reported in the literature.

Analysis and Interpretation: The Role of Substituent Effects

The data presented in the table clearly demonstrates a strong correlation between the electronic nature of the substituent on the phenyl leaving group and the rate of hydrolysis.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) and chloro group (-Cl) are electron-withdrawing. They increase the rate of hydrolysis significantly compared to the unsubstituted phenyl benzenesulfonate. This is because EWGs stabilize the negative charge that develops on the phenoxide leaving group in the transition state, making it a more favorable leaving group.[3][4]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as the methyl (-CH₃) and methoxy (-OCH₃) groups decrease the rate of hydrolysis. These groups destabilize the developing negative charge on the phenoxide ion, making it a poorer leaving group and thus slowing down the reaction.

This relationship can be quantified using the Hammett equation, which relates the logarithm of the reaction rate to the substituent constant (σ).[5] A plot of log(k₂) versus the Hammett substituent constant (σp) for the data above would yield a positive slope (ρ > 0), indicating that the reaction is favored by electron-withdrawing substituents that stabilize a negative charge in the transition state.[1][6]

Caption: Logical relationship between substituent electronic effects and hydrolysis rates.

Conclusion and Implications

The rate of hydrolysis of substituted phenyl benzenesulfonates is exquisitely sensitive to the electronic nature of the substituents on the phenyl leaving group. This guide has provided a comprehensive overview of the mechanistic principles governing this reaction, a detailed experimental protocol for its kinetic analysis, and a clear interpretation of the resulting data. For researchers in drug development and related fields, a thorough understanding of these structure-activity relationships is crucial for the rational design of molecules with desired stability profiles. By applying the principles and methods outlined herein, scientists can make more informed decisions in the development of novel therapeutics and chemical entities.

References

  • Guthrie, J. P. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]

  • Bauerová, I., & Ludwig, M. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Product Quality Research Institute. Sulfonate Esters. [Link]

  • Robertson, R. E. THE HYDROLYSIS OF SUBSTITUTED METHYL BENZENESULFONATES IN WATER. Canadian Journal of Chemistry. [Link]

  • U.S. Environmental Protection Agency. Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. [Link]

  • Um, I.-H., et al. Curved Hammett Plot in Alkaline Hydrolysis of O-Aryl Thionobenzoates: Change in Rate-Determining Step versus Ground-State Stabilization. The Journal of Organic Chemistry. [Link]

  • Um, I.-H., et al. The α-Effect and Mechanism of Reactions of Y-Substituted Phenyl Benzenesulfonates with Hydrogen Peroxide Ion. Bulletin of the Korean Chemical Society. [Link]

  • Ludwig, M., et al. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. [Link]

  • Arcoria, A., et al. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Williams, A. Analysing the Reactivity and Mechanisms of Artificial Substrates for Biological Catalysts. White Rose eTheses Online. [Link]

  • Nummert, V., et al. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • University of Bath. Linear Free Energy Relationships. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Williams, A. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. [Link]

  • Teasdale, A., et al. A Kinetic Study of the Formation and Hydrolysis of Sulfonate Esters. Novatia, LLC. [Link]

  • Um, I.-H., et al. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. [Link]

Sources

Safety Operating Guide

Phenyl 4-nitrobenzenesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phenyl 4-nitrobenzenesulfonate Proper Disposal Procedures

Part 1: Executive Safety Summary

Phenyl 4-nitrobenzenesulfonate (CAS: Not universally standard, often derivative of 4-Nitrobenzenesulfonyl chloride CAS 98-74-8 + Phenol) is a high-hazard sulfonate ester. Unlike its alkyl analogs (e.g., methyl 4-nitrobenzenesulfonate), which are potent alkylating agents, this phenyl ester acts primarily as a sulfonylating agent .

Critical Hazard Profile:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.

  • Sensitizer: High potential for skin sensitization.

  • Hydrolysis Hazard: Upon contact with moisture or base, it hydrolyzes to form 4-nitrobenzenesulfonic acid (corrosive) and phenol (systemic toxin, rapidly absorbed through skin).

  • Reactivity: Violent reaction with strong oxidizers and strong bases.

Part 2: Pre-Disposal Handling & Storage

Before disposal, the material must be stabilized and segregated.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationReason
Gloves Double-gloving: Nitrile (Outer) + Laminate Film (Inner, e.g., Silver Shield®)Standard nitrile may be permeable to the phenol hydrolysis product over time.
Eye Protection Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from corrosive dust/splash.
Respiratory N95 (Solids) or Half-mask with OV/Acid Gas Cartridge (Liquids)Prevents inhalation of sulfonyl chloride precursors or phenolic vapors.
Body Tyvek® Lab Coat or Chemical ApronPrevents skin absorption of phenol residues.
Waste Segregation Protocol
  • Do NOT Mix With: Oxidizers (Peroxides, Nitrates), Strong Bases (NaOH, KOH - unless controlled), or Aqueous Acidic Waste (accelerates hydrolysis).

  • Container Selection:

    • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars. Avoid metal containers (corrosion risk).

    • Liquid Waste: Amber glass or HDPE bottles. Cap with vented caps if available to prevent pressure buildup from slow hydrolysis.

Part 3: Disposal & Deactivation Procedures

Scenario A: Disposal of Solid Reagent (Unused/Expired)
  • Status: Primary Disposal Method (Recommended)

  • Protocol:

    • Do not attempt to dissolve or neutralize bulk solids in the lab.

    • Place the original container inside a clear plastic secondary bag (zip-lock).

    • Place the bagged container into the Solid Toxic/Corrosive Waste drum.

    • Labeling: Must read "Phenyl 4-nitrobenzenesulfonate, Solid. Hazards: Corrosive, Toxic (Phenol precursor)."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Status: Segregated Solvent Waste

  • Protocol:

    • Allow reaction mixture to cool to room temperature.

    • Adjust pH to neutral (pH 6-8) if safe to do so, but avoid strong basic quenching if not necessary, as this generates sodium phenoxide (highly toxic).

    • Pour into a waste container designated for "Non-Halogenated Organic Solvents + Toxic/Corrosive."

    • Note: Even though the compound contains Sulfur/Nitrogen, it is often compatible with non-halogenated streams unless chlorinated solvents (DCM, Chloroform) were used as the reaction medium.

Scenario C: Decontamination of Glassware & Spills (Hydrolysis Method)
  • Status: Cleaning Only (Not for Bulk Disposal)

  • Mechanism: Base-catalyzed hydrolysis cleaves the ester.

    • Reaction:

      
      
      
    • Warning: The product PhONa (Sodium Phenoxide) is a severe skin irritant and toxic.

  • Protocol:

    • Prepare a 10% Sodium Hydroxide (NaOH) solution or a saturated Sodium Bicarbonate solution.

    • Rinse glassware with the base solution and let sit for 1 hour.

    • Collect the rinseate as Aqueous Basic Toxic Waste (Do not pour down the drain due to phenol content).

    • Final rinse with water and acetone.

Part 4: Visual Decision Tree (DOT Diagram)

DisposalProcedure Start Waste Identification: Phenyl 4-nitrobenzenesulfonate StateCheck Physical State? Start->StateCheck Solid Solid Reagent StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Spill Spill/Contamination StateCheck->Spill Pack Double Bag in Plastic (Secondary Containment) Solid->Pack SolventCheck Solvent Type? Liquid->SolventCheck Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) Spill->Absorb SolidBin Disposal: Solid Toxic/Corrosive Waste (No Metal Containers) Pack->SolidBin Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, Acetone) SolventCheck->NonHalo LiquidBin Disposal: Organic Solvent Waste Label: 'Contains Phenol Precursors' Halo->LiquidBin NonHalo->LiquidBin Decon Decontaminate Surface: 10% NaOH Wash (1 hr) Absorb->Decon SpillBin Collect Debris as Hazardous Waste Absorb->SpillBin Decon->SpillBin

Caption: Decision logic for segregating solid, liquid, and spill waste streams to ensure regulatory compliance.

Part 5: Regulatory Compliance & Emergency Response

Regulatory Classification (US EPA/RCRA)
  • Waste Code: While not explicitly P- or U-listed by specific CAS, the waste exhibits characteristics of Corrosivity (D002) and Toxicity .

  • Phenol Consideration: If hydrolyzed, the waste generates Phenol (RCRA U188 ). Therefore, treat all waste streams as if they contain U188 components.

Emergency Spill Response
  • Evacuate: Remove personnel from the immediate area.

  • Ventilate: Open fume hoods or increase exhaust.

  • Absorb: Use Vermiculite or Dry Sand .

    • Critical: Do NOT use paper towels or combustible materials (potential reaction with nitro groups/sulfonates).

  • Neutralize: Treat the spill area (after bulk removal) with dilute base (5% Sodium Carbonate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8740, 4-Nitrobenzenesulfonic acid (Hydrolysis Product). Retrieved from [Link]

  • Vanderbilt University Medical Center (2025). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Lab Waste Drain Disposal Guidelines. Retrieved from [Link]

Personal protective equipment for handling Phenyl 4-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary

Phenyl 4-nitrobenzenesulfonate (CAS: 32337-46-5) is an activated sulfonate ester used primarily as a nosylating agent in organic synthesis.[1] Unlike simple alkyl sulfonates (e.g., methyl nosylate) which are direct-acting alkylating genotoxins, this aryl ester acts as a potent electrophile capable of sulfonylating nucleophilic residues (proteins, DNA) via nucleophilic substitution at the sulfur atom.

For drug development professionals, this compound must be treated as a High Potency/Sensitizing Hazard (Occupational Exposure Band 3 or 4 equivalent) due to its capacity to cause severe skin sensitization, serious eye damage, and potential non-specific modification of biological macromolecules.

Risk Assessment & Hazard Identification

  • Chemical Nature: Aryl ester of 4-nitrobenzenesulfonic acid.[1][2]

  • Primary Hazard Mechanism:

    • Sulfonylation: The electron-withdrawing nitro group makes the sulfonyl center highly electrophilic.[1] Upon contact with biological tissue, it transfers the 4-nitrobenzenesulfonyl group to amino, hydroxyl, or thiol groups in proteins.

    • Sensitization: This haptenization of proteins triggers potent immune responses (Type IV hypersensitivity).

    • Genotoxicity Alert: While less reactive than alkyl sulfonates (which alkylate DNA), aryl sulfonates are structural alerts in pharmaceutical impurities profiling (ICH M7) and should be handled with containment protocols reserved for Potential Genotoxic Impurities (PGIs).

PPE Selection Matrix

Rationale: The goal is to prevent all dermal and inhalation contact. Standard lab coats are insufficient due to the compound's ability to penetrate fabrics and sensitize via trace exposure.

Category Required Equipment Technical Justification (The "Why")
Respiratory P100 / N99 Respirator (or PAPR for >10g)The solid powder can form invisible aerosols during weighing.[1] Inhalation leads to rapid mucous membrane sulfonylation and respiratory sensitization.[1]
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield)Sulfonate esters can permeate standard thin nitrile.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[1]
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate.[1] The compound is a severe eye irritant; dust entry causes immediate, potentially irreversible corneal damage.
Body Tyvek® Lab Coat / Coverall (Disposable)Cotton coats absorb and retain the chemical, creating a secondary exposure source. Disposable, non-woven fabrics prevent permeation.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Mandatory. Never handle on an open bench.[1] A face velocity of 80–100 fpm captures aerosols at the source.

Operational Protocol: Safe Handling Workflow

Phase 1: Pre-Work Preparation
  • Solvent Choice: Avoid primary alcohols (methanol, ethanol) during dissolution if possible.

    • Reasoning: In the presence of trace acid/base, phenyl esters can transesterify with alcohols to form alkyl sulfonates (e.g., Methyl 4-nitrobenzenesulfonate), which are potent, proven mutagens . Use ACN, DCM, or DMF.

  • Decontamination Prep: Prepare a "quench solution" of 10% aqueous NaOH or saturated sodium bicarbonate mixed with acetone (1:[1]1) nearby.[1] This nucleophilic solution rapidly hydrolyzes the ester to the safer sulfonate salt.

Phase 2: Active Handling (Weighing & Transfer)
  • Step 1: Place the balance inside the fume hood. If the balance is external, use a tarred closed vessel (e.g., a screw-top vial) to transport the solid.

  • Step 2: Use a disposable anti-static spatula.[1] Static charge can disperse the fine powder.[1]

  • Step 3: Immediately solubilize the solid.[1] Once in solution, the inhalation risk drops, but the permeation risk (through gloves) increases.

Phase 3: Reaction & Quenching
  • Step 1: Run reactions in a closed vessel.

  • Step 2: Upon completion, treat the reaction mixture with a nucleophile (amine or hydroxide) to consume unreacted ester before workup.

  • Step 3: Verify consumption via TLC/HPLC before removing from the hood.[1]

Emergency Response & Disposal

Spill Response Logic
  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with wet paper towels (soaked in mild base like 5% NaHCO3) to dampen and initiate hydrolysis. Scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]

Disposal Protocol
  • Classification: Hazardous Organic Waste (Toxic/Corrosive).[1]

  • Method: High-temperature incineration.[1]

    • Note: Do not mix with oxidizers (peroxides) in the waste stream.

  • Container: Label clearly as "Sulfonate Ester – Sensitizer."[1]

Visualizations

Diagram 1: Operational Handling Workflow

Caption: Step-by-step logic for handling Phenyl 4-nitrobenzenesulfonate, emphasizing containment and transesterification prevention.

HandlingWorkflow Start START: Material Retrieval PPE_Check PPE Verification: Double Nitrile + Tyvek + Goggles Start->PPE_Check Weighing Weighing (Inside Fume Hood) Use Anti-static Spatula PPE_Check->Weighing Solubilization Solubilization Weighing->Solubilization Solvent_Decision Solvent Choice? Solubilization->Solvent_Decision Safe_Solvent Aprotic (DCM, ACN, DMF) SAFE Solvent_Decision->Safe_Solvent Preferred Risk_Solvent Alcohols (MeOH, EtOH) RISK: Transesterification Solvent_Decision->Risk_Solvent Avoid Reaction Reaction Execution (Closed System) Safe_Solvent->Reaction Mutagen_Warning WARNING: Formation of Alkyl Nosylates (Mutagens) Risk_Solvent->Mutagen_Warning Quench Quench Excess Reagent (Add 10% NaOH/Amine) Reaction->Quench Disposal Disposal: Incineration Only Quench->Disposal

Diagram 2: Emergency Response Decision Tree

Caption: Immediate decision logic for spill management, prioritizing dust suppression and neutralization.

SpillResponse Spill Spill Incident Type Determine State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action_Solid 1. Do NOT Sweep (Dust Risk) 2. Cover with wet NaHCO3 pads 3. Scoop to Waste Solid->Action_Solid Action_Liquid 1. Evacuate Area (Vapors) 2. Absorb with Vermiculite 3. Neutralize with 10% NaOH Liquid->Action_Liquid Report Report to EHS (Sensitizer Exposure) Action_Solid->Report Action_Liquid->Report

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8740, 4-Nitrobenzenesulfonic acid (Precursor Data).[1] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (ICH M7 Assessment of Sulfonate Esters).[1] Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2010). Analytical Control Strategies for Mutagenic Impurities: Sulfonate Esters.[1] Organic Process Research & Development.[1] (Context on transesterification risks). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.